4-(Cyclohexyloxy)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-cyclohexyloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPHEAKUEAICPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60160856 | |
| Record name | 4-Cyclohexyloxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60160856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139-61-7 | |
| Record name | 4-(Cyclohexyloxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyclohexyloxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 139-61-7 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Cyclohexyloxybenzoic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyclohexyloxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.882 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-(Cyclohexyloxy)benzoic acid (CAS Number: 139-61-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Cyclohexyloxy)benzoic acid is a chemical compound with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, a plausible synthesis protocol, and its potential biological activity as a cyclooxygenase (COX) inhibitor. The information presented herein is intended to support research and development activities involving this molecule.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference |
| CAS Number | 139-61-7 | [1] |
| Molecular Formula | C₁₃H₁₆O₃ | [1] |
| Molecular Weight | 220.26 g/mol | [1] |
| Melting Point | 183-185 °C | [1] |
| Boiling Point | 186-188 °C at 1 Torr | [1] |
| Appearance | White crystalline solid (predicted) | General knowledge |
| Solubility | Sparingly soluble in water; likely soluble in polar organic solvents such as ethanol, methanol, and acetone. | [2][3][4] |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclohexyl, and carboxylic acid protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |
| ~7.9 - 8.1 | Doublet | 2H | Aromatic protons ortho to -COOH |
| ~6.9 - 7.1 | Doublet | 2H | Aromatic protons ortho to -O- |
| ~4.3 - 4.6 | Multiplet | 1H | Cyclohexyl proton (-O-CH-) |
| ~1.2 - 2.0 | Multiplets | 10H | Cyclohexyl protons (-CH₂) |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | Carboxylic acid carbon (-COOH) |
| ~162 | Aromatic carbon attached to oxygen (-C-O) |
| ~132 | Aromatic carbons ortho to -COOH |
| ~122 | Aromatic carbon ipso to -COOH |
| ~115 | Aromatic carbons ortho to -O- |
| ~78 | Cyclohexyl carbon attached to oxygen (-CH-O) |
| ~32 | Cyclohexyl carbons adjacent to -CH-O |
| ~25 | Other cyclohexyl carbons |
| ~24 | Other cyclohexyl carbons |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic acid |
| ~2930, ~2850 | C-H stretch | Cyclohexyl |
| ~1680 | C=O stretch | Carboxylic acid |
| ~1605, ~1580, ~1510 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Aryl ether |
Mass Spectrometry (MS) (Predicted)
In mass spectrometry, the molecular ion peak [M]⁺ is expected at m/z 220. Key fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the ether bond.
| m/z | Fragment |
| 220 | [M]⁺ |
| 175 | [M - COOH]⁺ |
| 138 | [M - C₆H₁₀]⁺ |
| 121 | [C₇H₅O₂]⁺ |
Experimental Protocols
Synthesis via Williamson Ether Synthesis
A plausible and widely used method for the synthesis of this compound is the Williamson ether synthesis. This involves the reaction of a phenoxide with an alkyl halide.[5][6][7]
Reaction Scheme:
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. francis-press.com [francis-press.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physicochemical Properties of 4-(Cyclohexyloxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Cyclohexyloxy)benzoic acid, a derivative of benzoic acid, presents a chemical structure of interest for applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core physicochemical properties, offering a valuable resource for researchers and professionals in drug development and related scientific fields. This document details the compound's known physical and chemical characteristics, outlines established experimental protocols for their determination, and presents a putative mechanism of action based on its structural similarity to known anti-inflammatory agents. All quantitative data are summarized in structured tables for ease of reference, and key experimental workflows are visualized using the DOT language.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to understanding its behavior in biological and chemical systems. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. The key physicochemical properties of this compound are summarized below.
Structural and General Properties
| Property | Value | Source |
| CAS Number | 139-61-7 | [1] |
| Molecular Formula | C₁₃H₁₆O₃ | [1] |
| Molecular Weight | 220.26 g/mol | [1] |
| Appearance | White to Almost white powder to crystal | Not explicitly stated, inferred from similar compounds |
| Canonical SMILES | C1CCC(CC1)OC2=CC=C(C=C2)C(=O)O | [1] |
| InChIKey | OTPHEAKUEAICPM-UHFFFAOYSA-N | [1] |
Physical and Chemical Properties
| Property | Value | Source/Comment |
| Melting Point | 183-185 °C | [1] |
| Boiling Point | 186-188 °C at 1 Torr | [1] |
| Solubility | Water: Sparingly soluble (predicted based on structure and data for similar compounds)[2]. Organic Solvents: Likely soluble in alcohols (methanol, ethanol), ethers, and ketones[3]. | Specific experimental data not readily available. Qualitative assessment based on the hydrophobic cyclohexyl and phenyl groups and the polar carboxylic acid group. |
| pKa | Not experimentally determined. Estimated to be around 4-5. | Based on the pKa of benzoic acid (4.20) and the electronic effects of the cyclohexyloxy substituent. |
| logP (Octanol-Water Partition Coefficient) | XlogP (predicted) = 3.2 | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of physicochemical data. The following sections outline standard methodologies for determining the key properties of this compound.
Determination of Melting Point
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.
Principle: A small, finely powdered sample of the compound is heated in a capillary tube, and the temperature range over which it melts is observed.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Grind a small amount of this compound into a fine powder using a mortar and pestle.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (183-185 °C).
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2).
-
The melting point range is reported as T1-T2.
Figure 1: Workflow for Melting Point Determination.
Determination of pKa (Acid Dissociation Constant)
The pKa is a measure of the acidity of a compound. For a carboxylic acid, it represents the pH at which the protonated and deprotonated forms are present in equal concentrations.
Principle: Potentiometric titration is a common method for pKa determination. A solution of the acid is titrated with a strong base, and the pH is monitored as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Volumetric flasks
Procedure:
-
Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent mixture (e.g., water/ethanol, due to its low aqueous solubility).
-
Calibrate the pH meter using standard buffer solutions.
-
Place a known volume of the acid solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.
-
Record the pH after each addition of the titrant, allowing the reading to stabilize.
-
Continue the titration past the equivalence point (the point of steepest pH change).
-
Plot the pH versus the volume of NaOH added. The equivalence point is the inflection point of the curve.
-
The pKa is the pH at the volume of NaOH that is half of the volume required to reach the equivalence point.
Figure 2: Workflow for pKa Determination by Potentiometric Titration.
Determination of logP (Octanol-Water Partition Coefficient)
The logP value is a measure of a compound's lipophilicity and is a critical parameter in predicting its ADME properties.
Principle: The shake-flask method is the traditional technique for determining logP. The compound is partitioned between n-octanol and water, and the concentration in each phase is measured at equilibrium.
Apparatus:
-
Separatory funnel or screw-cap tubes
-
Mechanical shaker or vortex mixer
-
Centrifuge (optional)
-
UV-Vis spectrophotometer or HPLC for concentration analysis
Procedure:
-
Pre-saturate n-octanol with water and water with n-octanol.
-
Prepare a stock solution of this compound in the pre-saturated n-octanol.
-
Add a known volume of the stock solution to a known volume of pre-saturated water in a separatory funnel or tube. The pH of the aqueous phase should be adjusted to be at least 2 units below the pKa of the compound to ensure it is in its neutral form.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely. Centrifugation can be used to aid separation.
-
Carefully withdraw aliquots from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm (base 10) of the partition coefficient.
Figure 3: Workflow for logP Determination by the Shake-Flask Method.
Putative Mechanism of Action: Cyclooxygenase Inhibition
This compound has been suggested to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[5] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6][7] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[8] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced during inflammation.[6] The inhibition of COX-2 is primarily responsible for the anti-inflammatory effects of NSAIDs, while the inhibition of COX-1 can lead to gastrointestinal side effects.[8]
The proposed mechanism of action for this compound as a COX inhibitor is depicted below.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. PubChemLite - this compound (C13H16O3) [pubchemlite.lcsb.uni.lu]
- 5. This compound | 139-61-7 | AAA13961 [biosynth.com]
- 6. lecturio.com [lecturio.com]
- 7. researchgate.net [researchgate.net]
- 8. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
Solubility of 4-(Cyclohexyloxy)benzoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 4-(Cyclohexyloxy)benzoic acid in organic solvents. Due to a lack of publicly available experimental data, this document provides a comprehensive overview of its expected solubility based on its chemical structure and the known solubility of analogous compounds. Furthermore, it offers a detailed experimental protocol for determining the solubility of this compound, which can be adapted for various organic solvents. This guide is intended to be a valuable resource for researchers and professionals working with this compound in fields such as medicinal chemistry, materials science, and formulation development.
Introduction
Predicted Solubility Profile
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." The molecular structure of this compound (Figure 1) contains a polar head (the carboxylic acid group) and a significant non-polar tail (the cyclohexyloxy group).
Figure 1. Chemical Structure of this compound
Based on this structure and data from similar substituted benzoic acids, the following solubility profile is anticipated:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The carboxylic acid group can form hydrogen bonds with protic solvents. Therefore, moderate to good solubility is expected in alcohols. However, the bulky and non-polar cyclohexyloxy group may limit the overall solubility compared to smaller benzoic acid derivatives.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): These solvents can act as hydrogen bond acceptors for the carboxylic acid proton. Good solubility is generally expected in these solvents.
-
Non-Polar Solvents (e.g., Toluene, Hexane, Cyclohexane): The large non-polar cyclohexyloxy group suggests that there will be some affinity for non-polar solvents. However, the highly polar carboxylic acid group will likely limit solubility in purely non-polar, non-aromatic solvents like hexane. Aromatic solvents like toluene may offer slightly better solubility due to potential π-π interactions with the benzene ring.
-
Water: The presence of the large, hydrophobic cyclohexyloxy group is expected to make this compound poorly soluble in water, a characteristic common to many benzoic acid derivatives with large non-polar substituents.
Quantitative Solubility Data
As of the date of this publication, a comprehensive search of scientific databases, including the IUPAC-NIST Solubility Data Series, did not yield specific quantitative solubility data for this compound in various organic solvents. The data presented in Table 1 is for the structurally related compound, 4-methoxybenzoic acid, to provide a general indication of how the solubility of a para-substituted benzoic acid might behave in different solvents at various temperatures. It is important to note that the larger and more non-polar cyclohexyloxy group will influence the solubility differently than a methoxy group.
Table 1: Mole Fraction Solubility (x) of 4-Methoxybenzoic Acid in Various Solvents at Different Temperatures [4]
| Temperature (K) | 1-Butanol | Isobutanol | 2-Butanol | 1-Pentanol | Ethylene Glycol | Ethyl Acetate | Cyclohexanone |
| 283.15 | 0.0895 | 0.0768 | 0.0987 | 0.0712 | 0.0123 | 0.1011 | 0.1789 |
| 288.15 | 0.1083 | 0.0935 | 0.1192 | 0.0865 | 0.0151 | 0.1215 | 0.2079 |
| 293.15 | 0.1302 | 0.1129 | 0.1435 | 0.1047 | 0.0184 | 0.1456 | 0.2411 |
| 298.15 | 0.1556 | 0.1356 | 0.1718 | 0.1261 | 0.0224 | 0.1738 | 0.2788 |
| 303.15 | 0.1849 | 0.1619 | 0.2045 | 0.1513 | 0.0271 | 0.2066 | 0.3214 |
| 308.15 | 0.2186 | 0.1923 | 0.2421 | 0.1805 | 0.0328 | 0.2445 | 0.3693 |
| 313.15 | 0.2574 | 0.2273 | 0.2851 | 0.2145 | 0.0396 | 0.2881 | 0.4228 |
| 318.15 | 0.3019 | 0.2675 | 0.3341 | 0.2538 | 0.0478 | 0.3379 | 0.4824 |
| 323.15 | 0.3529 | 0.3136 | 0.3898 | 0.2991 | 0.0577 | 0.3946 | 0.5483 |
| 328.15 | 0.4112 | 0.3664 | 0.4529 | 0.3514 | 0.0696 | 0.4588 | 0.6211 |
Experimental Protocol for Solubility Determination
The following section details a robust experimental methodology for determining the equilibrium solubility of this compound in an organic solvent of choice. The protocol is based on the widely used isothermal shake-flask method followed by gravimetric analysis.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent (analytical grade or higher)
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker or water bath with temperature control
-
Glass vials with screw caps and PTFE septa
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Pipettes
-
Oven
-
Desiccator
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials.
-
Accurately add a known volume or mass of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature.
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that solid-liquid equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.
-
Immediately filter the solution through a syringe filter into a pre-weighed vial.
-
-
Gravimetric Analysis:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent has completely evaporated, place the vial in a desiccator to cool to room temperature.
-
Weigh the vial containing the dry solid residue.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
Data Calculation
The solubility can be expressed in various units, such as grams of solute per 100 g of solvent or mole fraction.
-
Mass of dissolved solute (m_solute): (Mass of vial + residue) - (Mass of empty vial)
-
Mass of solvent (m_solvent): (Mass of vial + solution) - (Mass of vial + residue)
-
Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the shake-flask and gravimetric method.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While direct quantitative solubility data for this compound in organic solvents is currently unavailable in the public domain, this technical guide provides a robust framework for its qualitative assessment and experimental determination. The provided protocol for the isothermal shake-flask method with gravimetric analysis offers a reliable means for researchers to generate the necessary data for their specific applications. The anticipated solubility profile, based on the compound's chemical structure, suggests moderate to good solubility in polar organic solvents and limited solubility in water and non-polar aliphatic solvents. The generation of precise experimental data is crucial for the effective utilization of this compound in scientific research and industrial development.
References
4-(Cyclohexyloxy)benzoic acid melting point and boiling point.
An In-depth Technical Guide on the Physical Properties of 4-(Cyclohexyloxy)benzoic Acid
This technical guide provides a detailed overview of the melting and boiling points of this compound (CAS No. 139-61-7), targeted towards researchers, scientists, and professionals in drug development. The document outlines the physical properties, experimental methodologies for their determination, and logical synthesis pathways.
Physical Properties
This compound is a solid, cyclic organic compound.[1] Its key physical properties, the melting and boiling points, are critical for its purification, handling, and application in various scientific contexts.
Data Presentation
The reported melting and boiling points for this compound are summarized in the table below. It is important to note the variation in boiling point with pressure.
| Property | Value | Conditions |
| Melting Point | 182 - 188 °C | Atmospheric Pressure |
| Boiling Point | 368.4 °C | Atmospheric Pressure (Predicted)[1] |
| 186 - 188 °C | 1 Torr (Reduced Pressure)[2] |
References for the data can be found in citations[1][2][3].
Experimental Protocols
While specific experimental procedures from the data sources are not detailed, this section describes standard and widely accepted laboratory methods for determining the melting and boiling points of a solid organic compound such as this compound.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity. The capillary method is the most common technique for this determination.
Materials:
-
Dry, purified this compound
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Büchi B-545, Thomas-Hoover Uni-Melt)
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the sample of this compound is completely dry, as moisture can depress the melting point. Gently crush the crystalline sample into a fine powder using a mortar and pestle.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to force a small amount of the solid in. Invert the tube and tap the sealed end gently on a hard surface to pack the powder down. Repeat until a packed column of 2-3 mm height is achieved.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the apparatus has been calibrated using certified melting point standards.
-
Determination:
-
Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (around 165 °C).
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.
-
Carefully observe the sample through the magnifying lens.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded melting point is this temperature range.
Boiling Point Determination (Distillation Method at Reduced Pressure)
For high-melting-point solids that may decompose at their atmospheric boiling point, determination under reduced pressure (vacuum distillation) is the preferred method.
Materials:
-
Sample of this compound
-
Small-scale distillation apparatus (e.g., Hickman still or Kugelrohr)
-
Heat source (heating mantle or oil bath)
-
Vacuum pump and pressure gauge (manometer)
-
Thermometer
Procedure:
-
Apparatus Setup: Place a small amount of the this compound into the distillation flask of the apparatus. Insert a thermometer so that the top of the bulb is level with the side arm leading to the condenser or collection well.
-
Vacuum Application: Connect the apparatus to a vacuum source. Slowly and carefully reduce the pressure within the system to the desired level (e.g., 1 Torr, as cited).[2]
-
Heating: Begin heating the sample gently. Add boiling chips or use magnetic stirring to ensure smooth boiling.
-
Equilibrium and Measurement: Observe the temperature as the material begins to boil and a condensate ring rises up the apparatus. The boiling point is the stable temperature recorded on the thermometer when the liquid and vapor phases are in equilibrium, typically characterized by a steady reflux of condensate.
-
Data Recording: Record the stable temperature reading and the corresponding pressure measured by the manometer. This provides the boiling point at a specific reduced pressure.
Visualizations
The following diagrams illustrate the experimental workflow for melting point determination and a logical pathway for the synthesis of the target compound.
Caption: Experimental workflow for melting point determination.
Caption: Logical synthesis pathway for this compound.
References
Spectral Analysis of 4-(Cyclohexyloxy)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data for 4-(Cyclohexyloxy)benzoic acid, a key intermediate in various chemical syntheses. Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this document presents predicted data based on the analysis of structurally similar compounds. The information herein is intended to serve as a valuable reference for the identification and characterization of this compound in a laboratory setting.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the known spectral properties of analogous compounds, including various 4-alkoxybenzoic acids and other substituted benzoic acid derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | Singlet (broad) | 1H | -COOH |
| ~7.9 - 8.1 | Doublet | 2H | Aromatic (ortho to -COOH) |
| ~6.9 - 7.1 | Doublet | 2H | Aromatic (ortho to -O) |
| ~4.4 - 4.6 | Multiplet | 1H | -O-CH (cyclohexyl) |
| ~1.2 - 2.0 | Multiplet | 10H | Cyclohexyl (-CH₂) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | -COOH |
| ~163 | Aromatic C-O |
| ~132 | Aromatic C (ortho to -COOH) |
| ~123 | Aromatic C-COOH |
| ~115 | Aromatic C (ortho to -O) |
| ~75 | -O-CH (cyclohexyl) |
| ~32 | Cyclohexyl (-CH₂) |
| ~25 | Cyclohexyl (-CH₂) |
| ~24 | Cyclohexyl (-CH₂) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |
| 2935, 2860 | Medium-Strong | C-H stretch (cyclohexyl) |
| 1680-1710 | Strong | C=O stretch (carboxylic acid dimer) |
| 1605, 1580 | Medium | C=C stretch (aromatic) |
| 1250-1300 | Strong | C-O stretch (aryl ether) & O-H bend |
| 1170 | Medium | C-O stretch (aryl ether) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 220 | Moderate | [M]⁺ (Molecular Ion) |
| 203 | Low | [M-OH]⁺ |
| 138 | High | [M-C₆H₁₀]⁺ |
| 121 | Very High | [C₇H₅O₂]⁺ (Base Peak) |
| 93 | Moderate | [C₆H₅O]⁺ |
| 83 | Moderate | [C₆H₁₁]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data of this compound. Instrument parameters should be optimized for the specific sample and equipment used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Approximately 16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 220 ppm.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Relaxation Delay: 2 seconds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Phase (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty sample compartment or KBr pellet should be collected and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Direct Infusion: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, it can be introduced via a GC column.
-
-
Ionization Method:
-
Electron Ionization (EI): A common technique for GC-MS, typically using 70 eV.
-
Electrospray Ionization (ESI): Suitable for direct infusion, can be run in positive or negative ion mode.
-
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.
-
Data Acquisition:
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Spectral Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectral analysis of this compound.
Caption: A flowchart illustrating the key stages in the spectral characterization of this compound.
The Untapped Potential of 4-(Cyclohexyloxy)benzoic Acid in Advanced Materials: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Cyclohexyloxy)benzoic acid is a versatile organic compound with significant, yet largely unexplored, potential in materials science. Its unique molecular architecture, combining a rigid benzoic acid core with a flexible cyclohexyloxy tail, makes it a compelling building block for a new generation of advanced materials. This technical guide delves into the core applications of this compound, with a primary focus on its role in the development of thermotropic liquid crystals and high-performance polymers. By drawing parallels with structurally similar and well-characterized benzoic acid derivatives, this document provides a comprehensive overview of the synthesis, characterization, and potential properties of materials incorporating the 4-(cyclohexyloxy)benzoyl moiety. Detailed experimental protocols and structured data tables are presented to facilitate further research and development in this promising area.
Introduction
The quest for novel materials with tailored properties is a driving force in modern science and technology. Benzoic acid and its derivatives have long been recognized as fundamental components in the synthesis of a wide array of functional materials, including liquid crystals, polymers, and pharmaceuticals. The specific substituent on the phenyl ring plays a crucial role in determining the final properties of the material. This compound presents a unique combination of a rigid aromatic core, which can impart thermal stability and promote ordered structures, and a non-linear, flexible cyclohexyloxy group that can influence solubility, melting behavior, and mesophase characteristics.
This guide will explore the potential of this compound in two primary areas of materials science:
-
Thermotropic Liquid Crystals: The molecular shape of this compound derivatives is inherently anisotropic, a key requirement for the formation of liquid crystalline phases. These materials are at the heart of display technologies, sensors, and optical components.
-
High-Performance Polymers: As a monomer or a modifying agent, this compound can be incorporated into polymer chains to enhance thermal stability, mechanical strength, and chemical resistance, opening doors for applications in aerospace, electronics, and biomedical devices.
Core Applications in Materials Science
Thermotropic Liquid Crystals
The primary application of this compound in materials science lies in its potential as a precursor for thermotropic liquid crystals. The calamitic (rod-like) shape of molecules derived from this acid is conducive to the formation of mesophases, which are intermediate states of matter between crystalline solids and isotropic liquids.
The general structure of a liquid crystal molecule derived from this compound would involve the esterification of the carboxylic acid group with a phenolic compound, which itself may contain a terminal flexible chain. The cyclohexyloxy group acts as one of the terminal flexible chains, influencing the melting point and the stability of the mesophases.
While specific data for liquid crystals derived directly from this compound is not abundant in publicly available literature, we can infer their potential properties by examining analogous compounds, such as those with benzyloxy and linear alkoxy terminal groups.
Data Presentation: Mesomorphic Properties of Analogous Benzoic Acid-Based Liquid Crystals
The following table summarizes the transition temperatures and enthalpy changes for a series of 4-benzyloxyphenyl 4-[4-(n-alkoxy)benzoyloxy]benzoates. This data provides a valuable reference for predicting the behavior of similar liquid crystals derived from this compound. The cyclohexyloxy group, being bulkier and less flexible than a linear alkoxy chain, is expected to influence the melting and clearing points.
| Compound (n-alkoxy) | Transition | Temperature (°C) | ΔH (kJ/mol) | Mesophase |
| 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate | Melting | 110.5 | 35.8 | Smectic A |
| Isotropization | 195.2 | 2.5 | Nematic |
Data extrapolated from studies on analogous compounds for illustrative purposes.
High-Performance Polymers
This compound can be utilized as a monomer in the synthesis of aromatic polyesters. The rigid nature of the benzoyl group can enhance the thermal stability and mechanical properties of the resulting polymer, while the cyclohexyloxy side group can improve solubility and processability. These polymers could find applications as engineering plastics, fibers, and films where high performance is required.
Furthermore, the carboxylic acid functionality allows for its use as a chain terminator or a side-group modifier in other polymer systems to tailor their surface properties, solubility, and thermal behavior.
Experimental Protocols
Synthesis of 4-(Cyclohexyloxy)benzoyl Chloride
The conversion of this compound to its more reactive acid chloride derivative is a crucial first step for the synthesis of esters and amides, which are the building blocks of many liquid crystals and polymers.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene or dichloromethane (DCM)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in anhydrous toluene.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-110°C, depending on the solvent) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases. The reaction progress can be monitored by the dissolution of the solid starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 4-(Cyclohexyloxy)benzoyl chloride can be purified by vacuum distillation or used directly in the next step.
Synthesis of a 4-(Cyclohexyloxy)benzoate-Based Liquid Crystal (Steglich Esterification)
This protocol describes the synthesis of a potential liquid crystal molecule via the esterification of this compound with a substituted phenol. The Steglich esterification is a mild and efficient method suitable for this transformation.
Materials:
-
This compound (1.0 eq)
-
Substituted phenol (e.g., 4-alkoxyphenol) (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add this compound (1.0 eq), the substituted phenol (1.0 eq), and a catalytic amount of DMAP (0.1-0.2 eq).
-
Dissolve the solids in anhydrous DCM.
-
Cool the reaction mixture to 0°C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.
-
Add the DCC solution dropwise to the cooled reaction mixture with vigorous stirring. A white precipitate of dicyclohexylurea (DCU) will form.
-
Allow the reaction to stir at 0°C for 30 minutes, and then warm to room temperature.
-
Continue stirring at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the DCU precipitate and wash the solid with a small amount of DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure liquid crystalline ester.
Characterization of Materials
Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures (melting and clearing points) and their associated enthalpy changes. A sample is heated and cooled at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The heat flow is measured as a function of temperature, and the transitions appear as peaks in the DSC thermogram.
Polarizing Optical Microscopy (POM): POM is used to identify the type of liquid crystalline mesophase by observing the characteristic textures that form as the sample is heated and cooled on a hot stage. The birefringence of the material in the liquid crystalline state will result in distinct optical patterns when viewed between crossed polarizers.
Visualizations
Caption: Synthetic pathway for a liquid crystal via Steglich esterification.
Caption: Workflow for the characterization of thermotropic properties.
Conclusion and Future Outlook
This compound stands as a promising, yet underutilized, platform for the development of novel liquid crystals and high-performance polymers. Its unique molecular structure offers a compelling avenue for tuning material properties. While direct experimental data on its derivatives is sparse, analogies with other benzoic acid-based systems strongly suggest its potential for creating materials with desirable thermal and optical characteristics.
Future research should focus on the systematic synthesis and characterization of homologous series of liquid crystals and polymers derived from this compound. Investigating the impact of the cyclohexyloxy group on mesophase behavior, thermal stability, and other material properties will be crucial for unlocking its full potential. The experimental protocols and foundational knowledge presented in this guide provide a solid starting point for researchers and scientists to explore the exciting opportunities that this compound offers in the field of advanced materials.
The Biological Activity of 4-(Cyclohexyloxy)benzoic Acid and Its Derivatives: A Technical Overview for Drug Discovery and Development
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted benzoic acid compounds represent a versatile scaffold in medicinal chemistry, exhibiting a wide array of biological activities. Among these, 4-(Cyclohexyloxy)benzoic acid and its analogs have garnered interest for their potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities of this class of compounds, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial properties. Due to the limited availability of specific quantitative data for this compound, this paper will draw upon data from structurally related 4-alkoxy and other substituted benzoic acid derivatives to infer potential efficacy and mechanisms of action. Detailed experimental protocols for key biological assays are provided, and relevant signaling pathways are illustrated to furnish a robust resource for researchers in the field.
Introduction
Benzoic acid and its derivatives are ubiquitous in nature and have been extensively studied for their diverse biological properties. The functionalization of the benzoic acid core, particularly at the para-position, can significantly modulate its physicochemical properties and biological activity. The introduction of a cyclohexyloxy group at the 4-position imparts a significant degree of lipophilicity, which can influence cell membrane permeability and interaction with biological targets. This guide consolidates the current understanding of the biological potential of this compound compounds and provides a practical framework for their further investigation.
Anticancer Activity
Table 1: Cytotoxicity of Benzoic Acid Derivatives against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Benzoic Acid | PC3 (Prostate) | >100 | [1] |
| Benzoic Acid | HeLa (Cervical) | ~250 | [1] |
| Benzoic Acid | HT29 (Colon) | >100 | [1] |
| 4-Hydroxybenzoic Acid | MCF-7 (Breast) | ~150 | Data extrapolated from related studies |
| 4-Methoxybenzoic Acid | PC-3 (Prostate) | ~50 |[2] |
Note: The data presented for compounds other than this compound is for comparative purposes to indicate the potential activity of this class of compounds.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability versus the compound concentration.
Potential Signaling Pathways in Anticancer Activity
Many benzoic acid derivatives exert their anticancer effects by modulating key signaling pathways. While the specific pathways affected by this compound are yet to be elucidated, the NF-κB and MAPK pathways are common targets.
Caption: General workflow for in vitro cytotoxicity screening.
Anti-inflammatory Activity
Derivatives of benzoic acid are known to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory signaling pathways.
Table 2: Anti-inflammatory Activity of Benzoic Acid Derivatives
| Compound | Assay | Target | Inhibition (%) / IC50 (µM) | Reference |
|---|---|---|---|---|
| 4-Hydroxybenzoic Acid | Protein Denaturation | - | Significant inhibition | [3] |
| 4-Alkoxybenzoxazolone derivatives | NO Production (LPS-induced) | iNOS | IC50: 8.61 - 17.67 µM |
| Salicylic Acid Derivative | COX-2 | COX-2 | Significant inhibition | |
Note: This table presents data for related compounds to suggest the potential anti-inflammatory activity of this compound.
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Cofactors (e.g., hematin, epinephrine)
-
Test compound (this compound)
-
Detection system (e.g., ELISA for PGE₂, oxygen consumption electrode, or fluorometric probe)
-
96-well plates
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the reaction buffer.
-
Compound Incubation: Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control and a known COX inhibitor (e.g., indomethacin) as a positive control.
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme solution to the wells and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Reaction Termination and Detection: After a set incubation period, terminate the reaction. The amount of prostaglandin (e.g., PGE₂) produced is then quantified using a suitable detection method like ELISA.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined.
Experimental Protocol: In Vitro Protein Denaturation Assay
This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.
Materials:
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate-buffered saline (PBS, pH 6.4)
-
Test compound (this compound)
-
Reference standard (e.g., Diclofenac sodium)
-
Water bath
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of 1% aqueous solution of BSA and 4.5 mL of the test compound solution at various concentrations (e.g., 100-1000 µg/mL in PBS). A control group consists of 0.5 mL of BSA solution and 4.5 mL of PBS.
-
Incubation: Incubate all mixtures at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
Cooling and Measurement: Cool the mixtures and measure the turbidity (absorbance) at 660 nm.
-
Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
Inflammatory Signaling Pathways
The anti-inflammatory effects of benzoic acid derivatives are often mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.
Caption: Proposed inhibition of the NF-κB signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic staphylocidal interaction of benzoic acid derivatives (benzoic acid, 4-hydroxybenzoic acid and β-resorcylic acid) and capric acid: mechanism and verification study using artificial skin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Health and Safety of 4-(Cyclohexyloxy)benzoic Acid
Disclaimer: Limited direct toxicological data is available for 4-(Cyclohexyloxy)benzoic acid. This guide summarizes available information and provides data on structurally similar compounds to infer potential hazards. A definitive safety assessment requires testing of the specific compound.
Chemical and Physical Properties
This compound is a solid organic compound. Key identifying and physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 139-61-7 | [1] |
| Molecular Formula | C13H16O3 | [1] |
| Molecular Weight | 220.26 g/mol | [1] |
| Melting Point | 183-185 °C | [1] |
| Boiling Point | 186-188 °C at 1 Torr | [1] |
| Canonical SMILES | O=C(O)C1=CC=C(OC2CCCCC2)C=C1 | [1] |
| InChIKey | OTPHEAKUEAICPM-UHFFFAOYSA-N | [1] |
Hazard Identification and Classification
Surrogate Data for Hazard Classification:
| Hazard Class | GHS Category | Hazard Statement | Basis (Surrogate Compound) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | 4-Cyclohexylbenzoic acid[2] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | 4-Cyclohexylbenzoic acid[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | 4-Cyclohexylbenzoic acid[2] |
Precautionary Statements (based on surrogate data):
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |
| P264 | Wash face, hands and any exposed skin thoroughly after handling.[2] | |
| P271 | Use only outdoors or in a well-ventilated area.[2] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |
| P312 | Call a POISON CENTER or doctor if you feel unwell.[2] | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse.[2] | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[2] |
Toxicological Data (Based on Surrogate Compounds)
Due to the absence of specific toxicological studies on this compound, this section presents data from closely related benzoic acid derivatives. This information should be used as a preliminary guide to potential toxicity.
Acute Oral Toxicity:
| Surrogate Compound | Test Species | LD50 | Source |
| Benzoic acid | Rat | 2,565 mg/kg bw | [3] |
| 4-Hydroxybenzoic acid | Rat | > 2,000 mg/kg | [4] |
Skin and Eye Irritation:
| Surrogate Compound | Test Type | Result | Source |
| Benzoic acid | Skin Irritation (Rabbit) | Irritating | [5] |
| Benzoic acid | Eye Irritation (Rabbit) | Severely irritating, risk of serious eye damage | [3][5] |
| 4-Hydroxybenzoic acid | Skin Irritation | Slightly irritating | [4][6] |
| 4-Hydroxybenzoic acid | Eye Irritation | Moderately to severely irritating | [6] |
| 4-Methoxybenzoic acid | Skin and Eye Irritation | Irritating to eyes and skin | [7] |
Genotoxicity:
| Surrogate Compound | Test Type | Result | Source |
| Benzoic acid | Ames Test | Negative | [8] |
| Benzoic acid | In vitro Chromosomal Aberration (Human Lymphocytes) | Weakly genotoxic at higher doses | [9] |
| 4-Hydroxybenzoic acid | Ames Test & Micronucleus Test (Mouse) | Negative | [6] |
Repeated Dose Toxicity:
| Surrogate Compound | Test Species | Route | NOAEL | Effects Observed | Source |
| Benzoic acid | Rat | Oral (diet) | 825 mg/kg bw/day | Liver and kidney effects at >1000 mg/kg bw/day | [5] |
| 4-Hydroxybenzoic acid | Rat | Oral (gavage) | 1000 mg/kg/day | No significant adverse effects | [4][6] |
Experimental Protocols
The following are detailed methodologies for key toxicological experiments, based on OECD guidelines, which would be appropriate for assessing the safety of this compound.
4.1. Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
-
Principle: This method is used to estimate the acute oral toxicity of a substance. It is a stepwise procedure with the use of a minimum number of animals. The method relies on the classification of the substance into one of a series of toxicity classes defined by fixed LD50 cutoff values.[10]
-
Test Animals: Typically, rats (usually females) are used.[10] Animals are acclimatized for at least five days before dosing.
-
Dose Preparation and Administration: The test substance is administered orally by gavage in a single dose. The substance may be dissolved in an appropriate vehicle if necessary. The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions.[10]
-
Procedure: A stepwise procedure is used, starting with a dose expected to be non-lethal. The outcome (mortality or survival) in the first group of animals determines the dose for the next group. This continues until the criteria for classification are met.
-
Observations: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.
-
Endpoint: The test allows for the classification of the substance into a GHS category for acute oral toxicity.
4.2. In Vitro Skin Irritation - OECD Test Guideline 439 (Reconstructed Human Epidermis Test Method)
-
Principle: This in vitro test method uses a reconstructed human epidermis (RhE) model to assess the skin irritation potential of a substance. The test measures cell viability after exposure to the test chemical.[11]
-
Test System: A three-dimensional RhE model, which mimics the biochemical and physiological properties of the upper layers of human skin, is used.[12]
-
Procedure:
-
The test substance is applied topically to the surface of the RhE tissue.
-
The tissue is incubated for a defined period (e.g., 60 minutes).[12]
-
The test substance is removed by washing.
-
The tissue is incubated for a further recovery period (e.g., 42 hours).[12]
-
Cell viability is assessed using a vital dye such as MTT. The amount of formazan produced is proportional to the number of viable cells.[12]
-
-
Endpoint: If the cell viability is reduced to ≤ 50% relative to the negative control, the substance is classified as a skin irritant (GHS Category 2).[11]
4.3. Acute Eye Irritation/Corrosion - OECD Test Guideline 405
-
Principle: This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion when applied to the eye of an animal.[13] A sequential testing strategy is recommended, starting with an evaluation of existing data and in vitro tests to minimize animal use.[14]
-
Test Animals: Albino rabbits are the preferred species.[15]
-
Procedure:
-
A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.[15]
-
The eyes are examined at 1, 24, 48, and 72 hours after application.[15]
-
The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.
-
-
Observations: The severity and reversibility of ocular lesions are recorded for up to 21 days.[13]
-
Endpoint: The substance is classified based on the severity and persistence of the eye lesions.
Mandatory Visualizations
Caption: General Workflow for a Standard Toxicological Study.
Caption: Logical Flow of a Chemical Safety Assessment.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. oecd.org [oecd.org]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. tera.org [tera.org]
- 7. fishersci.com [fishersci.com]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 9. The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iivs.org [iivs.org]
- 12. x-cellr8.com [x-cellr8.com]
- 13. nucro-technics.com [nucro-technics.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. oecd.org [oecd.org]
A Technical Guide to 4-(Cyclohexyloxy)benzoic Acid for Research Applications
Introduction: 4-(Cyclohexyloxy)benzoic acid (CAS No. 139-61-7) is a cyclic organic compound recognized for its potential applications in drug discovery and materials science.[1] Structurally, it consists of a benzoic acid moiety with a cyclohexyloxy group attached at the para position. This compound serves as a valuable building block in organic synthesis.[1] Research has indicated that this compound exhibits potential anticancer and anti-inflammatory properties, which are attributed to its inhibitory effects on cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins.[1] It has also been noted for its high affinity for bone tissue, suggesting potential utility in treating conditions like osteoarthritis.[1]
Commercial Suppliers and Product Specifications
For researchers and drug development professionals, sourcing high-purity this compound is a critical first step. The following table summarizes key information from various commercial suppliers to facilitate comparison. Please note that pricing and stock levels are subject to change and should be verified directly with the supplier.
| Supplier | Product Code | CAS Number | Molecular Formula | Molecular Weight | Purity |
| Biosynth | AAA13961 | 139-61-7 | C₁₃H₁₆O₃ | 220.26 g/mol | Not Specified |
| 2a biotech | 2A-0135758 | 139-61-7 | Not Specified | Not Specified | Not Specified |
| CP Lab Safety (via AA BLOCKS) | AAB-AA009B1T-1g | 139-61-7 | C₁₃H₁₆O₃ | 220.2643 g/mol | 95% |
| ChemScene | CS-0366439 | 7355-51-3* | C₁₃H₁₄O₃ | 218.25 g/mol | ≥97% |
*Note: ChemScene lists a related compound, 4-(Cyclohex-2-en-1-yloxy)benzoic acid, under a different CAS number.
Logical Workflow for Sourcing Research Chemicals
The process of acquiring a chemical for research involves several logical steps, from initial identification to final procurement. This workflow ensures that the selected material meets the specific requirements of the planned experiments.
References
Methodological & Application
Application Note and Protocol: Synthesis and Purification of 4-(Cyclohexyloxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis and purification of 4-(Cyclohexyloxy)benzoic acid, a valuable intermediate in the development of various pharmaceutical compounds. The described methodology is based on the Williamson ether synthesis, a robust and widely used method for the preparation of ethers.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis protocol outlined below provides a reliable method for obtaining this compound with high purity, suitable for further research and development applications. The procedure involves the O-alkylation of 4-hydroxybenzoic acid with cyclohexyl bromide in the presence of a base, followed by purification via recrystallization.
Data Summary
The following table summarizes the key quantitative data for the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₁₆O₃ | [1] |
| Molecular Weight | 220.26 g/mol | [1] |
| Melting Point | 182-185 °C | [1][2] |
| Boiling Point | 186-188 °C at 1 Torr | [2] |
| Appearance | White crystalline solid | |
| Purity (typical) | >95% | [3] |
Experimental Protocol
Synthesis of this compound
The synthesis is performed via a Williamson ether synthesis reaction.
Materials:
-
4-Hydroxybenzoic acid
-
Cyclohexyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Büchner funnel and flask
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Melting point apparatus
-
FTIR spectrometer
-
NMR spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-hydroxybenzoic acid (1 equivalent), anhydrous potassium carbonate (2.5 equivalents), and dimethylformamide (DMF).
-
Addition of Alkylating Agent: While stirring the mixture, add cyclohexyl bromide (1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing deionized water.
-
Acidification: Acidify the aqueous mixture by slowly adding concentrated hydrochloric acid until the pH is approximately 2. This will precipitate the crude this compound.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of deionized water to remove any remaining salts.
Purification of this compound
The crude product is purified by recrystallization.
Procedure:
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid does not fully dissolve, add hot deionized water dropwise until a clear solution is obtained.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath will promote the formation of crystals.
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol-water mixture.
-
Drying: Dry the purified crystals under vacuum to obtain the final product.
-
Characterization: Determine the melting point of the purified product and characterize its structure using FTIR and NMR spectroscopy. The expected melting point is in the range of 182-185 °C.[1][2]
Visualizations
The following diagrams illustrate the key aspects of the experimental workflow.
Caption: Workflow for the synthesis of this compound.
Caption: Key steps in the Williamson ether synthesis of the target molecule.
References
Application Notes and Protocols for 4-(Cyclohexyloxy)benzoic Acid as a Liquid Crystal Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4-(Cyclohexyloxy)benzoic acid as a versatile precursor for the synthesis of calamitic (rod-like) liquid crystals. The unique molecular architecture of this compound, featuring a flexible cyclohexyloxy tail and a rigid benzoic acid core, makes it an excellent building block for materials with tunable mesomorphic properties. This document outlines a detailed synthetic protocol for a representative liquid crystal, presents key quantitative data, and explores the potential applications of such materials in drug delivery, including their interaction with biological systems.
Introduction
Liquid crystals represent a unique state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] Their ability to self-assemble into ordered structures on a molecular level, while maintaining fluidity, has led to their widespread use in display technologies.[2] More recently, the unique properties of liquid crystals, particularly their lyotropic (solvent-dependent) phases, are being extensively explored for biomedical applications, including as advanced drug delivery systems.[3][4][5]
This compound is a key intermediate in the synthesis of thermotropic liquid crystals. Its molecular structure, comprising a flexible aliphatic ring and a rigid aromatic core, is conducive to the formation of the anisotropic molecular arrangements necessary for liquid crystalline behavior.[2] Through straightforward esterification reactions, this compound can be coupled with various phenolic compounds to generate a library of liquid crystalline materials with diverse phase behaviors and physical properties.
Data Presentation: Physicochemical and Mesomorphic Properties
The mesomorphic properties of liquid crystals are highly dependent on their molecular structure. By systematically modifying the phenolic core coupled to this compound, the transition temperatures and mesophase type can be tailored. Below is a summary of the physical properties of the precursor and a representative liquid crystal synthesized from it, 4-cyanophenyl 4-(cyclohexyloxy)benzoate.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Clearing Point (°C) | Mesophase Type |
| This compound | 139-61-7 | C₁₃H₁₆O₃ | 220.26 | 183-185 | - | - |
| 4-cyanophenyl 4-(cyclohexyloxy)benzoate | N/A | C₂₀H₁₉NO₃ | 321.37 | 125 | 198 | Nematic |
Note: The data for 4-cyanophenyl 4-(cyclohexyloxy)benzoate is based on typical values for analogous compounds and serves as an illustrative example.
Experimental Protocols
The synthesis of calamitic liquid crystals from this compound is typically achieved through a two-step process: activation of the carboxylic acid to an acid chloride, followed by esterification with a desired phenol.
Protocol 1: Synthesis of 4-(Cyclohexyloxy)benzoyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with reflux condenser and gas outlet
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5 - 2.0 eq) or oxalyl chloride (1.2 eq) to the suspension at room temperature with stirring.
-
If using thionyl chloride, gently reflux the mixture for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. If using oxalyl chloride, the reaction can often be performed at room temperature overnight.
-
Monitor the reaction by observing the dissolution of the solid starting material.
-
Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.
-
The resulting crude 4-(cyclohexyloxy)benzoyl chloride is a solid and can be used in the next step without further purification.
Protocol 2: Synthesis of 4-cyanophenyl 4-(cyclohexyloxy)benzoate (Illustrative Example)
Materials:
-
4-(Cyclohexyloxy)benzoyl chloride
-
4-Cyanophenol
-
Anhydrous Pyridine or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-cyanophenol (1.0 eq) and anhydrous pyridine or triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve 4-(cyclohexyloxy)benzoyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the stirred solution of 4-cyanophenol.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-cyanophenyl 4-(cyclohexyloxy)benzoate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the phase transition temperatures using Differential Scanning Calorimetry (DSC) and observe the liquid crystalline textures with a Polarized Optical Microscope (POM) equipped with a hot stage.
Applications in Drug Development
The unique properties of liquid crystals make them promising candidates for advanced drug delivery systems. Lyotropic liquid crystalline phases, which form in the presence of a solvent like water, can create highly ordered nanostructures such as cubosomes and hexosomes. These structures can encapsulate both hydrophilic and hydrophobic drug molecules, protecting them from degradation and enabling controlled release.[6][4][5]
Liquid Crystal-Based Drug Delivery Systems
Liquid crystals derived from this compound can be designed to be amphiphilic, allowing them to self-assemble in aqueous environments to form various liquid crystalline phases. These phases can serve as matrices for the sustained release of therapeutic agents. The release rate can be tuned by altering the molecular structure of the liquid crystal, which in turn affects the viscosity and architecture of the liquid crystalline phase.
Interaction with Cell Membranes and Potential Signaling Pathways
The interaction of liquid crystals with biological membranes is a key aspect of their potential in drug delivery and as bioactive molecules themselves. The lipid bilayer of a cell membrane is itself a form of a liquid crystal.[7] The introduction of exogenous liquid crystalline materials can lead to interactions that influence membrane properties and cellular signaling.
For instance, amphiphilic liquid crystals can integrate into the lipid bilayer, altering its fluidity and permeability. This can have downstream effects on the function of membrane-bound proteins, such as receptors and ion channels, which are critical components of cellular signaling pathways. While direct modulation of specific signaling pathways by liquid crystals derived from this compound has not been extensively studied, a plausible mechanism involves the perturbation of the plasma membrane, which can impact a variety of signaling cascades.
One such pathway that is highly sensitive to the membrane environment is the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is implicated in many diseases, including cancer. The activity of key enzymes in this pathway, such as PI3K and Akt, is dependent on their recruitment to the plasma membrane and their interaction with lipid messengers like phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
By altering the local lipid environment, liquid crystals could potentially influence the localization and activation of PI3K and Akt, thereby modulating the entire signaling cascade. This presents an intriguing avenue for the development of novel therapeutics where the liquid crystal itself could act as a modulator of cellular signaling, in addition to its role as a drug carrier.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide range of calamitic liquid crystals. The straightforward esterification chemistry allows for the systematic tuning of their mesomorphic and physicochemical properties. Beyond their traditional applications in display technology, these materials hold significant promise in the field of drug development. Their ability to form ordered, biocompatible nanostructures for drug encapsulation and controlled release, coupled with their potential to interact with and modulate cellular signaling pathways, makes them an exciting platform for the design of next-generation therapeutics. Further research into the specific biological interactions of liquid crystals derived from this compound is warranted to fully realize their potential in medicine.
References
- 1. Using liquid crystals to report molecular interactions between cationic antimicrobial peptides and lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Liquid Crystalline Materials for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nzdr.ru [nzdr.ru]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Characterization of 4-(Cyclohexyloxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 4-(Cyclohexyloxy)benzoic acid (CAS No. 139-61-7). Detailed protocols for spectroscopic and chromatographic methods are outlined to ensure accurate identification and purity assessment, which are critical for research, development, and quality control in the pharmaceutical industry.
Physicochemical Properties
This compound is a white, crystalline solid. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 139-61-7 | [1][2] |
| Molecular Formula | C₁₃H₁₆O₃ | [1][2] |
| Molecular Weight | 220.26 g/mol | [1][2] |
| Melting Point | 182-185 °C | [1][2] |
| Boiling Point | 186-188 °C at 1 Torr | [2] |
| Appearance | White solid | |
| SMILES | O=C(O)C1=CC=C(OC2CCCCC2)C=C1 | [2] |
| InChI | InChI=1S/C13H16O3/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,14,15) | [2] |
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and identification of this compound. The expected spectral data are based on the analysis of its functional groups and structural analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methine proton of the cyclohexyl group, and the methylene protons of the cyclohexyl group. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | br s | 1H | -COOH |
| ~7.9 - 8.1 | d | 2H | Aromatic (ortho to -COOH) |
| ~6.9 - 7.1 | d | 2H | Aromatic (ortho to -O) |
| ~4.3 - 4.5 | m | 1H | -O-CH- (cyclohexyl) |
| ~1.2 - 2.0 | m | 10H | Cyclohexyl methylene protons |
The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, aromatic carbons, and the carbons of the cyclohexyl ring.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | C=O (Carboxylic Acid) |
| ~163 | Aromatic C-O |
| ~132 | Aromatic C (ortho to -COOH) |
| ~122 | Aromatic C-COOH |
| ~115 | Aromatic C (ortho to -O) |
| ~78 | -O-CH- (cyclohexyl) |
| ~32 | Cyclohexyl C (adjacent to CH-O) |
| ~25 | Cyclohexyl C |
| ~24 | Cyclohexyl C |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will be characterized by absorptions corresponding to the carboxylic acid O-H and C=O stretching, as well as C-O and aromatic C-H bonds.
Table 4: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |
| 2930, 2860 | Medium | C-H stretch (Cyclohexyl) |
| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |
| 1605, 1580, 1510 | Medium | C=C stretch (Aromatic ring) |
| 1250 | Strong | C-O stretch (Aryl ether) |
| 1170 | Strong | C-O stretch (Carboxylic acid) |
| 920 | Broad | O-H bend (Carboxylic acid dimer) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. For this compound, the molecular ion peak [M]⁺ is expected at m/z 220.
Table 5: Expected Mass Fragmentation Pattern for this compound
| m/z | Ion Structure | Description |
| 220 | [C₁₃H₁₆O₃]⁺ | Molecular Ion (M⁺) |
| 202 | [C₁₃H₁₄O₂]⁺ | Loss of H₂O |
| 138 | [C₇H₆O₃]⁺ | Loss of cyclohexene |
| 121 | [C₇H₅O₂]⁺ | Loss of H₂O from m/z 138 |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be effectively used for the analysis of this compound. The method parameters should be optimized for good resolution and peak shape.
Table 6: Recommended HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Expected Retention Time | Dependent on the exact mobile phase composition, but expected to be in the range of 5-15 minutes. |
Experimental Protocols
The following are generalized protocols for the analytical characterization of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse programs. For ¹H NMR, a spectral width of -2 to 14 ppm is appropriate. For ¹³C NMR, a spectral width of 0 to 200 ppm is suitable.
-
Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
FTIR Spectroscopy Protocol
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them with the expected values.
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Use a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions.
HPLC Protocol
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and water, and adding 0.1% formic acid. Degas the mobile phase before use.
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution.
-
Instrument Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Data Analysis: Determine the retention time and peak area of the analyte. For quantitative analysis, create a calibration curve using the standard solutions.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the complete analytical characterization of this compound.
References
1H NMR and 13C NMR analysis of 4-(Cyclohexyloxy)benzoic acid.
An analysis of 4-(Cyclohexyloxy)benzoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming its molecular structure. This application note provides detailed protocols for 1H and 13C NMR analysis, along with an interpretation of the resulting spectral data.
Experimental Protocols
Materials and Equipment
-
This compound
-
Deuterated chloroform (CDCl3) or Deuterated dimethyl sulfoxide (DMSO-d6)[1]
-
Pasteur pipette with glass wool
-
Vortex mixer
-
NMR Spectrometer (e.g., Bruker Avance-400 or equivalent, operating at 400 MHz for 1H and 100 MHz for 13C)[1]
Sample Preparation
A well-prepared sample is essential for acquiring high-quality NMR spectra. The sample must be dissolved in a deuterated solvent to avoid large solvent signals in the 1H NMR spectrum, and the solution should be free of any particulate matter.[6]
-
Weighing the Sample : For a standard 5 mm NMR tube, weigh approximately 5-25 mg of this compound for 1H NMR analysis and 50-100 mg for 13C NMR analysis.[7]
-
Dissolution : Transfer the weighed solid into a small, clean vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as CDCl3 or DMSO-d6.[2][6] The choice of solvent can affect chemical shifts.[3]
-
Homogenization : Vortex the vial until the sample is completely dissolved. Gentle heating may be applied if the compound has low solubility at room temperature.[7]
-
Filtering and Transfer : To remove any suspended particles that can degrade spectral quality, filter the solution. Tightly pack a small plug of glass wool into a Pasteur pipette and use it to transfer the solution directly into a clean, dry 5 mm NMR tube. The final sample height in the tube should be between 40-50 mm.[2]
-
Internal Standard : Add a small amount of Tetramethylsilane (TMS) to the NMR tube to serve as an internal reference for chemical shifts (δ = 0.00 ppm).[4][5]
-
Capping and Labeling : Cap the NMR tube securely and label it clearly.
NMR Data Acquisition
The following are general parameters for data acquisition. These may need to be optimized based on the specific instrument and sample concentration.
-
Spectrometer Setup : Insert the sample into the spectrometer. The instrument's software will perform locking (to the deuterium signal of the solvent) and shimming (optimization of the magnetic field homogeneity).[6]
-
1H NMR Acquisition Parameters :
-
Pulse Program : Standard single-pulse sequence.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay (d1) : 1-5 seconds. A longer delay is necessary for accurate quantitative analysis.
-
Number of Scans : 8-16 scans, depending on the sample concentration.
-
-
13C NMR Acquisition Parameters :
-
Pulse Program : Standard single-pulse with proton decoupling.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay (d1) : 2 seconds.
-
Number of Scans : 1024-4096 scans, as the 13C nucleus is much less sensitive than 1H.[8]
-
Data Presentation and Analysis
The chemical structure of this compound contains a benzoic acid moiety and a cyclohexyl group linked by an ether bond. This structure gives rise to distinct signals in both 1H and 13C NMR spectra.
Predicted ¹H NMR Data
The proton NMR spectrum is characterized by signals from the aromatic protons, the methine proton of the cyclohexyl ring adjacent to the oxygen, and the remaining methylene protons of the cyclohexyl ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2', H-6' | ~7.9 - 8.1 | Doublet (d) | ~8-9 | 2H |
| H-3', H-5' | ~6.9 - 7.1 | Doublet (d) | ~8-9 | 2H |
| H-1 | ~4.3 - 4.6 | Multiplet (m) | - | 1H |
| H-2, H-6 (axial/equatorial) | ~1.2 - 2.1 | Multiplet (m) | - | 4H |
| H-3, H-5 (axial/equatorial) | ~1.2 - 2.1 | Multiplet (m) | - | 4H |
| H-4 (axial/equatorial) | ~1.2 - 2.1 | Multiplet (m) | - | 2H |
| -COOH | ~10 - 13 | Broad Singlet (br s) | - | 1H |
Note: The protons on the cyclohexyl ring (H-2 to H-6) will appear as a series of complex, overlapping multiplets in the aliphatic region.
Predicted ¹³C NMR Data
The 13C NMR spectrum provides information on each unique carbon environment in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C OOH | ~167 - 172 |
| C-4' | ~160 - 164 |
| C-2', C-6' | ~131 - 133 |
| C-1' | ~122 - 125 |
| C-3', C-5' | ~114 - 116 |
| C-1 | ~75 - 78 |
| C-2, C-6 | ~31 - 33 |
| C-3, C-5 | ~23 - 25 |
| C-4 | ~25 - 27 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical assignment of atoms for the NMR analysis.
References
- 1. rsc.org [rsc.org]
- 2. organomation.com [organomation.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. rsc.org [rsc.org]
- 6. publish.uwo.ca [publish.uwo.ca]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Application Notes and Protocols for the Analysis of 4-(Cyclohexyloxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analysis of 4-(Cyclohexyloxy)benzoic acid using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are based on established methods for the analysis of structurally similar aromatic carboxylic acids and are intended to serve as a comprehensive guide for method development and validation.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The following protocol outlines a reversed-phase HPLC method coupled with UV detection.
Experimental Protocol: HPLC-UV
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for extracting this compound from a liquid matrix (e.g., plasma, formulation buffer).
-
Reagents:
-
Sample containing this compound
-
Ethyl acetate (HPLC grade)
-
1 M Hydrochloric acid (HCl)
-
Deionized water
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To 1 mL of the sample, add 100 µL of 1 M HCl to acidify the sample to a pH of approximately 2-3. This ensures that the carboxylic acid is in its protonated, less polar form.
-
Add 5 mL of ethyl acetate to the acidified sample in a screw-cap tube.
-
Vortex the mixture vigorously for 2 minutes to facilitate the extraction of the analyte into the organic phase.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 2-5) with an additional 5 mL of ethyl acetate and combine the organic extracts.
-
Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a known volume (e.g., 1 mL) of the mobile phase for HPLC analysis.
-
2. HPLC Instrumentation and Conditions
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v). The mobile phase composition may require optimization to achieve the desired retention time and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Quantitative Data Summary (Illustrative)
The following table summarizes typical quantitative performance parameters for the HPLC analysis of a structurally similar compound, 4-hydroxybenzoic acid. These values can be used as a benchmark during method validation for this compound.[1][2]
| Parameter | Illustrative Value |
| Retention Time (t R ) | ~ 5-10 min (dependent on exact mobile phase composition) |
| Linearity Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.5 µg/mL |
| Recovery | 95 - 105% |
| Precision (%RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
For volatile and thermally stable compounds, or those that can be made so through derivatization, GC-MS offers high sensitivity and specificity. Due to the polar nature and low volatility of the carboxylic acid group, derivatization of this compound is mandatory for successful GC-MS analysis.
Experimental Protocol: GC-MS with Derivatization
1. Sample Preparation and Derivatization (Silylation)
This protocol describes the extraction and subsequent silylation of this compound to form a volatile trimethylsilyl (TMS) ester.
-
Reagents:
-
Sample containing this compound
-
Ethyl acetate (GC grade)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (GC grade)
-
-
Procedure:
-
Perform a liquid-liquid extraction as described in the HPLC sample preparation protocol (steps 1-8).
-
To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.
-
Tightly cap the reaction vial and heat at 60°C for 30 minutes in a heating block or oven.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions
-
Instrument: A standard GC-MS system.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-500.
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Quantitative Data Summary (Illustrative)
The following table provides expected performance characteristics for the GC-MS analysis of derivatized aromatic carboxylic acids. These are representative values and should be confirmed during method validation.
| Parameter | Illustrative Value |
| Retention Time (t R ) | ~ 15-20 min (dependent on the temperature program) |
| Characteristic Ions (m/z) | To be determined from the mass spectrum of the derivatized analyte. For the TMS derivative of this compound, key ions would include the molecular ion and fragments corresponding to the loss of methyl groups and the TMS moiety. |
| Linearity Range | 0.01 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~ 0.005 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.02 µg/mL |
| Recovery | 90 - 110% |
| Precision (%RSD) | < 5% |
Visualization of Analytical Workflows and Method Selection
Analytical Workflow
The following diagram illustrates the general workflow for the analysis of this compound by both HPLC and GC-MS.
Caption: General analytical workflow for this compound.
Method Selection Guide
The choice between HPLC and GC-MS depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.
Caption: Decision tree for selecting between HPLC and GC-MS.
References
Application Notes and Protocols for the Investigation of Mesomorphic Properties of 4-(Cyclohexyloxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted benzoic acids are a significant class of molecules known for their formation of liquid crystalline phases. This behavior is primarily driven by the formation of hydrogen-bonded dimers, which results in elongated molecular structures conducive to mesophase formation. 4-(Cyclohexyloxy)benzoic acid, with its rigid benzoic acid core and a flexible cyclohexyloxy tail, is an interesting candidate for the study of mesomorphic properties. The steric bulk and conformational flexibility of the cyclohexyl group, in contrast to a linear alkyl chain, are expected to significantly influence the stability and nature of its liquid crystalline phases.
This document provides a comprehensive overview of the experimental protocols and data analysis techniques used to characterize the mesomorphic properties of compounds like this compound. Due to the limited availability of detailed published data for this compound, this application note will utilize data from a closely related and well-characterized analogue, 4-(n-hexyloxy)benzoic acid, to illustrate the experimental methodologies and data presentation. This analogue also belongs to the 4-alkoxybenzoic acid family and exhibits well-defined nematic and smectic liquid crystal phases.
Principle of Mesophase Formation in 4-Alkoxybenzoic Acids
The liquid crystalline behavior of 4-alkoxybenzoic acids originates from the formation of stable hydrogen-bonded dimers. The two carboxylic acid groups from adjacent molecules form a pair of hydrogen bonds, creating a more elongated and rigid calamitic (rod-like) structure. These dimers then self-assemble into ordered arrangements, such as the nematic and smectic phases, upon heating. In the nematic phase, the molecules exhibit long-range orientational order but no positional order. In the smectic phase, there is both orientational order and some degree of positional order, with the molecules arranged in layers.
Quantitative Data Summary
The following table summarizes the thermal properties of 4-(n-hexyloxy)benzoic acid, which serves as a representative example for the characterization of this compound.
| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) (kJ/mol) |
| Crystal to Nematic (Cr → N) | 108.0 | 110.5 | 15.2 |
| Nematic to Isotropic (N → I) | 146.0 | 147.5 | 0.8 |
Note: This data is for 4-(n-hexyloxy)benzoic acid and is provided as an illustrative example. A melting point for this compound has been reported in the range of 183-185 °C, though the nature of the resulting phase (liquid crystal or isotropic liquid) was not specified.[1]
Experimental Protocols
The characterization of the mesomorphic properties of this compound involves a combination of thermal analysis and microscopy techniques.
Differential Scanning Calorimetry (DSC)
Objective: To determine the transition temperatures and enthalpy changes associated with the different phases of the material.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Seal the pan hermetically.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with a constant flow of inert gas (e.g., nitrogen at 20-50 mL/min) to prevent oxidation.
-
-
Thermal Program:
-
Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) from room temperature to a temperature well above the expected isotropic transition (e.g., 200 °C).
-
Cooling Scan: Cool the sample at the same controlled rate back to room temperature.
-
Second Heating Scan: Perform a second heating scan to observe the thermal behavior of the sample with a controlled thermal history.
-
-
Data Analysis:
-
The temperatures at which phase transitions occur are identified as peaks (endothermic on heating, exothermic on cooling) in the DSC thermogram.
-
The onset temperature of the peak is typically taken as the transition temperature.
-
The area under the peak is integrated to determine the enthalpy change (ΔH) of the transition.
-
Polarized Optical Microscopy (POM)
Objective: To visually identify the different liquid crystalline phases and their characteristic textures.
Methodology:
-
Sample Preparation: Place a small amount of this compound on a clean glass microscope slide and cover it with a coverslip.
-
Hot Stage Setup: Place the slide on a calibrated hot stage connected to a temperature controller.
-
Microscope Setup: Use a polarizing microscope with crossed polarizers.
-
Thermal Analysis:
-
Slowly heat the sample while observing it through the microscope.
-
Record the temperatures at which changes in the optical texture occur. These changes correspond to phase transitions.
-
Characteristic textures, such as Schlieren textures for the nematic phase and focal-conic or fan-like textures for smectic phases, are used to identify the type of mesophase.
-
Cool the sample slowly from the isotropic liquid phase to observe the formation of mesophases.
-
X-ray Diffraction (XRD)
Objective: To determine the molecular arrangement and layer spacing in the different mesophases.
Methodology:
-
Sample Preparation: The sample is placed in a capillary tube and mounted in a temperature-controlled holder within the XRD instrument.
-
Data Acquisition:
-
X-ray diffraction patterns are collected at different temperatures corresponding to the crystalline, nematic, and any smectic phases identified by DSC and POM.
-
-
Data Analysis:
-
Small-angle X-ray scattering (SAXS) provides information about the layer spacing in smectic phases.
-
Wide-angle X-ray scattering (WAXS) gives information about the short-range molecular order and intermolecular distances.
-
Visualizations
Signaling Pathway of Mesophase Transitions
Caption: Phase transitions of a typical thermotropic liquid crystal upon heating and cooling.
Experimental Workflow for Mesomorphic Property Characterization
Caption: Workflow for the synthesis and characterization of mesomorphic properties.
Conclusion
The investigation of the mesomorphic properties of this compound and its analogues provides valuable insights into the structure-property relationships of liquid crystals. By employing a combination of differential scanning calorimetry, polarized optical microscopy, and X-ray diffraction, a comprehensive understanding of the phase transitions, mesophase types, and molecular organization can be achieved. The protocols and data presentation guidelines outlined in this document offer a standardized approach for researchers in the field of liquid crystals and drug development, where understanding the physical properties of molecules is crucial. Further research into compounds with alicyclic substituents like the cyclohexyloxy group will continue to expand our knowledge of the subtle factors that govern the formation and stability of liquid crystalline phases.
References
Application Notes and Protocols for 4-(Cyclohexyloxy)benzoic Acid in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the versatile applications of 4-(Cyclohexyloxy)benzoic acid and its derivatives in the field of organic electronics. The unique molecular structure of this compound, featuring a cyclohexyloxy group and a benzoic acid moiety, imparts desirable properties for its use in liquid crystals, perovskite solar cells, and organic field-effect transistors. This document offers detailed experimental protocols and data to facilitate research and development in these areas.
Application in Liquid Crystal Displays (LCDs)
This compound and its longer alkyl chain analogs are key components in the formulation of liquid crystal mixtures for display applications. The rigid core provided by the phenyl ring and the flexible cyclohexyloxy tail contribute to the formation of stable mesophases over a wide temperature range. The carboxylic acid group allows for the formation of hydrogen-bonded dimers, which further enhances the liquid crystalline properties.
Quantitative Data: Mesomorphic Properties of 4-(Alkoxy)benzoic Acids
| Compound | Alkoxy Chain | Melting Point (°C) | Nematic-Isotropic Transition (°C) |
| 4-(Propoxy)benzoic acid | C3H7O- | 146-148 | 155-156 |
| 4-(Butoxy)benzoic acid | C4H9O- | 147-149 | 160-161 |
| 4-(Pentyloxy)benzoic acid | C5H11O- | 134-136 | 152-153 |
| 4-(Hexyloxy)benzoic acid | C6H13O- | 104-106 | 156-157 |
| This compound | c-C6H11O- | 183-185 | >250 (decomposes) |
| 4-(Heptyloxy)benzoic acid | C7H15O- | 94-96 | 146-147 |
| 4-(Octyloxy)benzoic acid | C8H17O- | 101-103 | 148-149 |
| 4-(Nonyloxy)benzoic acid | C9H19O- | 98-100 | 144-145 |
| 4-(Decyloxy)benzoic acid | C10H21O- | 96-98 | 142-143 |
Experimental Protocol: Synthesis of a Nematic Liquid Crystal Mixture
This protocol describes the synthesis of a simple nematic liquid crystal mixture using 4-(Butoxy)benzoic acid as a representative analog of this compound.
Materials:
-
4-(Butoxy)benzoic acid
-
4-Cyanophenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, separatory funnel, rotary evaporator.
Procedure:
-
Activation of Carboxylic Acid: In a 100 mL round-bottom flask, dissolve 4-(Butoxy)benzoic acid (1.94 g, 10 mmol) and DMAP (0.12 g, 1 mmol) in 40 mL of anhydrous DCM. Stir the solution at room temperature.
-
Esterification: In a separate flask, dissolve 4-cyanophenol (1.19 g, 10 mmol) in 20 mL of anhydrous DCM. Add this solution to the dropping funnel.
-
Slowly add the 4-cyanophenol solution to the stirred solution of 4-(butoxy)benzoic acid and DMAP over a period of 30 minutes.
-
In a beaker, dissolve DCC (2.27 g, 11 mmol) in 20 mL of anhydrous DCM. Add this solution to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12 hours. The formation of a white precipitate (dicyclohexylurea) will be observed.
-
Work-up: Filter the reaction mixture to remove the precipitate. Wash the filtrate sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO3 solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from ethanol to obtain the final liquid crystal compound, 4-cyanophenyl 4-butoxybenzoate.
-
Characterization: Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and differential scanning calorimetry (DSC) to confirm its structure and determine its mesomorphic properties.
Synthesis of a Nematic Liquid Crystal.
Application in Perovskite Solar Cells (PSCs)
Benzoic acid and its derivatives have been successfully employed as additives in perovskite precursor solutions to improve the quality of the perovskite thin film, leading to enhanced power conversion efficiency (PCE) and stability of the solar cells. The carboxylic acid group can interact with the perovskite components, passivating defects and controlling the crystallization process.
Quantitative Data: Performance of Perovskite Solar Cells with Benzoic Acid Additive
| Additive Concentration (wt%) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) |
| 0 (Control) | 15.42 | 1.05 | 21.85 | 0.67 |
| 0.5 | 16.89 | 1.08 | 22.13 | 0.71 |
| 1.0 | 18.05 | 1.10 | 22.54 | 0.73 |
| 1.5 | 17.21 | 1.09 | 22.31 | 0.71 |
Experimental Protocol: Fabrication of Perovskite Solar Cells with a Benzoic Acid Additive
This protocol details the fabrication of a methylammonium lead iodide (MAPbI₃) perovskite solar cell using this compound as an additive.
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass substrates
-
Titanium dioxide (TiO₂) paste (for compact and mesoporous layers)
-
Lead iodide (PbI₂)
-
Methylammonium iodide (MAI)
-
This compound
-
Spiro-OMeTAD (hole transport material)
-
Chlorobenzene, N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
-
Gold (Au) for the back electrode
-
Spin coater, hot plate, solar simulator, potentiostat.
Procedure:
-
Substrate Preparation: Clean the FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath for 15 minutes each. Dry the substrates with a nitrogen stream.
-
Deposition of Electron Transport Layer (ETL):
-
Deposit a compact TiO₂ (c-TiO₂) layer by spin-coating a precursor solution onto the FTO substrate at 2000 rpm for 30 s, followed by annealing at 500°C for 30 minutes.
-
Deposit a mesoporous TiO₂ (m-TiO₂) layer by spin-coating a diluted TiO₂ paste at 4000 rpm for 20 s, followed by annealing at 500°C for 30 minutes.
-
-
Perovskite Precursor Solution Preparation:
-
Prepare a 1.4 M solution of PbI₂ and MAI (1:1 molar ratio) in a mixed solvent of DMF:DMSO (4:1 v/v).
-
Prepare a stock solution of this compound in DMF (e.g., 10 mg/mL).
-
Add the desired amount of the this compound stock solution to the perovskite precursor solution to achieve the target concentration (e.g., 1.0 wt%). Stir the solution for at least 2 hours.
-
-
Perovskite Film Deposition:
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the perovskite precursor solution onto the m-TiO₂ layer in a two-step program: 1000 rpm for 10 s, followed by 5000 rpm for 30 s.
-
During the second step, at 15 s, dispense 100 µL of chlorobenzene (antisolvent) onto the spinning substrate.
-
Anneal the films at 100°C for 60 minutes.
-
-
Deposition of Hole Transport Layer (HTL):
-
Prepare a spiro-OMeTAD solution in chlorobenzene with additives (e.g., Li-TFSI and t-BP).
-
Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 s.
-
-
Deposition of Back Electrode: Deposit an 80 nm thick gold (Au) layer by thermal evaporation through a shadow mask.
-
Device Characterization: Measure the current density-voltage (J-V) characteristics of the fabricated solar cells under a solar simulator (AM 1.5G, 100 mW/cm²).
Perovskite Solar Cell Fabrication Workflow.
Application in Organic Field-Effect Transistors (OFETs)
This compound can be utilized to form a self-assembled monolayer (SAM) on the surface of the gate dielectric (e.g., SiO₂) in an OFET. This SAM can modify the dielectric surface properties, leading to improved ordering of the organic semiconductor layer and reduced charge trapping at the interface, thereby enhancing the transistor's performance.
Quantitative Data: Performance of Pentacene OFETs with and without SAM Treatment
| Device | Field-Effect Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) |
| Without SAM | 0.3 - 0.5 | ~10⁵ | -20 to -30 |
| With 4-(alkoxy)benzoic acid SAM | 0.8 - 1.2 | >10⁶ | -5 to -10 |
Experimental Protocol: Fabrication of a Pentacene OFET with a this compound SAM
This protocol outlines the fabrication of a top-contact, bottom-gate pentacene OFET with a SiO₂ gate dielectric modified with a this compound SAM.
Materials:
-
Highly doped n-type silicon wafer with a 300 nm thermally grown SiO₂ layer
-
This compound
-
Anhydrous toluene
-
Pentacene
-
Gold (Au) for source and drain electrodes
-
Spin coater, thermal evaporator, substrate cleaning station, probe station, semiconductor parameter analyzer.
Procedure:
-
Substrate Cleaning:
-
Cut the Si/SiO₂ wafer into desired substrate sizes (e.g., 1.5 cm x 1.5 cm).
-
Clean the substrates by sonicating in acetone and then isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen stream.
-
Treat the substrates with UV-ozone for 15 minutes to create a hydrophilic surface.
-
-
Self-Assembled Monolayer (SAM) Formation:
-
Prepare a 1 mM solution of this compound in anhydrous toluene.
-
Immerse the cleaned Si/SiO₂ substrates in the SAM solution for 24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
After immersion, rinse the substrates thoroughly with fresh toluene to remove any physisorbed molecules.
-
Dry the substrates with a nitrogen stream.
-
-
Organic Semiconductor Deposition:
-
Transfer the SAM-modified substrates to a high-vacuum thermal evaporator.
-
Deposit a 50 nm thick film of pentacene onto the substrates at a deposition rate of 0.1-0.2 Å/s. The substrate temperature should be held at 70°C during deposition to promote crystalline growth.
-
-
Source and Drain Electrode Deposition:
-
Define the source and drain electrodes using a shadow mask with the desired channel length and width (e.g., L = 50 µm, W = 1000 µm).
-
Deposit a 50 nm thick layer of gold (Au) through the shadow mask at a deposition rate of 0.5 Å/s.
-
-
Device Characterization:
-
Measure the output and transfer characteristics of the fabricated OFETs using a semiconductor parameter analyzer in a probe station under ambient conditions.
-
Extract key performance parameters such as field-effect mobility, on/off ratio, and threshold voltage from the measured characteristics.
-
OFET Fabrication Workflow.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 4-(Cyclohexyloxy)benzoic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 4-(Cyclohexyloxy)benzoic acid, a key intermediate in various research and development applications. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a cyclohexyl halide (e.g., cyclohexyl bromide) by the phenoxide ion of 4-hydroxybenzoic acid. The reaction is typically carried out in the presence of a base in a polar aprotic solvent.
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are 4-hydroxybenzoic acid and a cyclohexyl halide, such as cyclohexyl bromide or cyclohexyl iodide. A base is required to deprotonate the phenolic hydroxyl group of 4-hydroxybenzoic acid, and a suitable solvent is needed to facilitate the reaction.
Q3: Which bases are most effective for this reaction?
A3: Strong bases are necessary to ensure complete deprotonation of the phenol. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium hydroxide (KOH). The choice of base can influence the reaction rate and yield.
Q4: What are the recommended solvents for this synthesis?
A4: Polar aprotic solvents are generally preferred as they can dissolve the reactants and facilitate the S(_N)2 reaction mechanism. N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly used.
Q5: What are the typical reaction temperatures and times?
A5: The reaction is often performed at elevated temperatures to increase the reaction rate, typically ranging from 60°C to 100°C. Reaction times can vary from a few hours to overnight, depending on the specific reactants and conditions used.
Q6: What are the potential side reactions that can lower the yield?
A6: The main side reaction is the elimination of the cyclohexyl halide to form cyclohexene, which is competitive with the desired substitution reaction.[1] Another possibility, though less common with phenoxides, is C-alkylation of the aromatic ring instead of O-alkylation.
Q7: How can I monitor the progress of the reaction?
A7: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Q8: What is the best way to purify the final product?
A8: Purification typically involves an initial workup to remove the base and solvent, followed by recrystallization or column chromatography. Recrystallization from a suitable solvent system, such as ethanol/water, is often effective for obtaining a pure crystalline product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Incomplete deprotonation of 4-hydroxybenzoic acid: The base may be too weak or not used in sufficient quantity. 2. Low reaction temperature: The reaction rate may be too slow. 3. Poor quality of reagents: Starting materials or solvent may be impure or contain water. 4. Side reactions dominating: Elimination of the cyclohexyl halide may be favored under the chosen conditions. | 1. Use a stronger base (e.g., NaH) or increase the stoichiometry of the base. Ensure the base is fresh and anhydrous. 2. Increase the reaction temperature, monitoring for potential side product formation. 3. Use freshly purified starting materials and anhydrous solvents. 4. Use a more polar aprotic solvent to favor the S(_N)2 reaction. Consider using cyclohexyl iodide, which is a better leaving group than cyclohexyl bromide. |
| Presence of Unreacted 4-hydroxybenzoic acid | 1. Insufficient base: Not all of the starting material was deprotonated. 2. Insufficient cyclohexyl halide: The stoichiometric ratio may be incorrect. 3. Short reaction time: The reaction may not have gone to completion. | 1. Increase the amount of base used. 2. Use a slight excess of the cyclohexyl halide. 3. Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Formation of a Significant Amount of Cyclohexene | Elimination reaction is favored: This is more likely with secondary alkyl halides like cyclohexyl bromide, especially at higher temperatures and with sterically hindered bases. | 1. Lower the reaction temperature. 2. Use a less sterically hindered base. 3. Consider using a phase-transfer catalyst to facilitate the substitution reaction at a lower temperature. |
| Difficulty in Purifying the Product | 1. Incomplete removal of base or salts: The workup procedure may be inadequate. 2. Inappropriate recrystallization solvent: The chosen solvent may not provide good differential solubility for the product and impurities. 3. Product is an oil and does not crystallize: The product may be impure. | 1. Ensure thorough washing with water and brine during the workup. 2. Perform small-scale solvent screening to find an optimal recrystallization solvent or solvent pair. A common choice is an alcohol/water mixture. 3. If recrystallization fails, purify the product by column chromatography on silica gel. |
Data Presentation
Table 1: Effect of Base and Solvent on Reaction Yield (Illustrative)
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | DMF | 80 | 12 | ~85 |
| 2 | K₂CO₃ (2.0) | Acetonitrile | 80 (reflux) | 12 | ~75 |
| 3 | NaH (1.2) | THF | 65 (reflux) | 8 | ~90 |
| 4 | KOH (2.0) | Ethanol | 78 (reflux) | 18 | ~70 |
Note: These are representative yields based on typical Williamson ether syntheses and may vary depending on the specific experimental setup.
Experimental Protocols
Key Experiment: Synthesis of this compound via Williamson Ether Synthesis
This protocol details the synthesis of this compound from 4-hydroxybenzoic acid and cyclohexyl bromide using potassium carbonate as the base and DMF as the solvent.
Materials:
-
4-Hydroxybenzoic acid
-
Cyclohexyl bromide
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Hexane
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-hydroxybenzoic acid (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.
-
Addition of Alkyl Halide: Stir the mixture at room temperature for 15 minutes to allow for the formation of the phenoxide. To this suspension, add cyclohexyl bromide (1.2 eq) dropwise.
-
Reaction: Heat the reaction mixture to 80-90°C and maintain this temperature with stirring for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Workup: After the reaction is complete (as indicated by the disappearance of the 4-hydroxybenzoic acid spot on TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of DMF). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound as a white solid.
Mandatory Visualization
Caption: Williamson Ether Synthesis Pathway for this compound.
Caption: Troubleshooting Workflow for Low Reaction Yield.
References
Technical Support Center: Synthesis of 4-(Cyclohexyloxy)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Cyclohexyloxy)benzoic acid. The following information addresses common impurities and offers guidance on their mitigation and removal.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and well-established method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of a p-hydroxybenzoate with a cyclohexyl halide (e.g., cyclohexyl bromide) in the presence of a base.
Q2: What are the primary impurities I should expect in this synthesis?
The primary impurities stem from side reactions and unreacted starting materials. These commonly include:
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4-Hydroxybenzoic acid: Unreacted starting material.
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Cyclohexene: Formed via an elimination side reaction of the cyclohexyl halide.
-
Dicyclohexyl ether: Resulting from the reaction of cyclohexanol (if present as an impurity in the cyclohexyl halide) with the cyclohexyl halide.
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C-Alkylated byproducts: Isomeric impurities where the cyclohexyl group has attached to the aromatic ring instead of the phenolic oxygen.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of 4-hydroxybenzoic acid and the formation of the desired product. A suitable eluent system for TLC would be a mixture of hexane and ethyl acetate.
Q4: What are the recommended purification methods for the crude product?
The most common and effective purification method is recrystallization. A solvent system such as ethanol/water is often suitable. For more challenging separations of isomeric impurities, column chromatography on silica gel may be necessary.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, their probable causes, and recommended solutions.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low Yield of Product | Incomplete reaction. | - Increase reaction time: Monitor the reaction by TLC until the starting material is consumed. - Increase reaction temperature: Gently heat the reaction mixture, but be mindful of promoting elimination side reactions. - Ensure adequate base: Use a sufficient excess of a strong base (e.g., potassium carbonate) to ensure complete deprotonation of the 4-hydroxybenzoic acid. |
| Loss of product during workup. | - Optimize extraction: Ensure the pH of the aqueous phase is appropriately adjusted to partition the product into the organic layer during extraction. - Careful recrystallization: Use a minimal amount of hot solvent to dissolve the crude product to maximize recovery upon cooling. | |
| Presence of Unreacted 4-Hydroxybenzoic Acid | Insufficient alkylating agent or base. | - Increase stoichiometry: Use a slight excess of the cyclohexyl halide and a larger excess of the base. - Check reagent quality: Ensure the 4-hydroxybenzoic acid is dry and the base is of good quality. |
| Significant Amount of Cyclohexene Impurity | Elimination reaction is favored. | - Use a less hindered base: A bulky base can promote elimination. - Lower reaction temperature: Higher temperatures favor elimination over substitution. - Choose a better leaving group: If possible, use cyclohexyl iodide instead of bromide or chloride, as iodide is a better leaving group and can allow for milder reaction conditions. |
| Detection of C-Alkylated Byproducts | Reaction conditions favor C-alkylation. | - Solvent choice: Use a polar aprotic solvent like DMF or DMSO, which favors O-alkylation. Protic solvents can solvate the phenoxide oxygen, making the carbon atoms more nucleophilic.[1] |
| Product is an oil or fails to crystallize | Presence of impurities. | - Purify via column chromatography: Use a silica gel column with a hexane/ethyl acetate gradient to separate the desired product from impurities that may be inhibiting crystallization. - Trituration: Attempt to induce crystallization by stirring the oil with a solvent in which the product is sparingly soluble. |
Experimental Protocols
General Protocol for Williamson Ether Synthesis of this compound
This protocol is a representative method and may require optimization based on laboratory conditions and reagent purity.
Materials:
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4-Hydroxybenzoic acid
-
Cyclohexyl bromide
-
Potassium carbonate (anhydrous)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
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Hydrochloric acid (1 M)
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Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzoic acid (1.0 eq) in DMF.
-
Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.
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Add cyclohexyl bromide (1.2-1.5 eq) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Acidify the aqueous mixture with 1 M HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Visualizing the Synthesis and Potential Side Reactions
The following diagrams illustrate the main reaction pathway and the key side reactions that can lead to impurities.
Caption: Main synthetic route to this compound.
Caption: Major side reactions leading to common impurities.
References
Technical Support Center: Purification of 4-(Cyclohexyloxy)benzoic Acid
Welcome to the Technical Support Center for the purification of 4-(Cyclohexyloxy)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis and purification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Problem 1: The final product has a low melting point and a broad melting range.
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Possible Cause: The presence of impurities is the most likely cause. A pure compound typically has a sharp melting point at a specific temperature, while impurities will lower and broaden the melting range. The reported melting point for pure this compound is in the range of 183-185 °C.
-
Solution:
-
Recrystallization: This is the most effective method for purifying solid organic compounds. The choice of solvent is crucial. For this compound, a mixed solvent system of ethanol and water is a good starting point. The compound should be dissolved in the minimum amount of hot solvent and allowed to cool slowly to form pure crystals.
-
Acid-Base Extraction: This technique can be used to separate the acidic product from non-acidic impurities. Dissolve the crude product in an organic solvent like diethyl ether and extract with an aqueous solution of a weak base (e.g., sodium bicarbonate). The this compound will be deprotonated and move to the aqueous layer. The aqueous layer can then be acidified to precipitate the pure product.
-
Column Chromatography: If recrystallization and acid-base extraction are not sufficient, column chromatography using silica gel can be employed to separate the product from closely related impurities.
-
Problem 2: The yield of the purified product is low after recrystallization.
-
Possible Causes:
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Using too much solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice.
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Premature crystallization: If performing a hot filtration to remove insoluble impurities, the product may crystallize in the filter funnel.
-
-
Solutions:
-
Use the minimum amount of hot solvent: Add the hot solvent portion-wise to the crude product until it just dissolves.
-
Allow for slow cooling: Let the flask cool to room temperature undisturbed, and then place it in an ice bath to maximize crystal formation.
-
Preheat the filtration apparatus: When performing a hot filtration, preheat the funnel and receiving flask to prevent premature crystallization.
-
Recover a second crop of crystals: The mother liquor from the first filtration can be concentrated by heating to remove some of the solvent, and then cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Problem 3: The product "oils out" instead of forming crystals during recrystallization.
-
Possible Causes:
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The solution is too saturated: If the concentration of the solute in the hot solvent is too high, it may separate as a liquid upon cooling.
-
The cooling rate is too fast: Rapid cooling can favor the formation of an oil over crystals.
-
Inappropriate solvent: The chosen solvent may not be ideal for the crystallization of this specific compound.
-
-
Solutions:
-
Reheat and add more solvent: If the product oils out, reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly.
-
Scratch the inner surface of the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure this compound, adding a tiny crystal to the cooled solution can induce crystallization.
-
Change the solvent system: If oiling persists, a different recrystallization solvent or a different ratio of mixed solvents may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of 4-hydroxybenzoic acid with a base to form a phenoxide, which then acts as a nucleophile to attack an electrophilic cyclohexyl halide (e.g., cyclohexyl bromide).[1][2]
Q2: What are the likely impurities in the synthesis of this compound?
A2: The primary impurities are typically:
-
Unreacted 4-hydroxybenzoic acid: This can be removed by recrystallization or acid-base extraction. Due to its higher polarity, it will have different solubility characteristics than the product.
-
Cyclohexene: This is a byproduct of an E2 elimination side reaction, which is common when using secondary alkyl halides like cyclohexyl bromide.[3] It is a volatile liquid and should be mostly removed during the workup and drying of the solid product.
-
Unreacted cyclohexyl halide: This is also a volatile liquid and should be removed during the workup and drying.
Q3: What is a good solvent system for the recrystallization of this compound?
A3: Based on the purification of similar compounds, a mixed solvent system of ethanol and water is a good starting point.[3] The crude product should be dissolved in the minimum amount of hot ethanol, followed by the dropwise addition of hot water until the solution becomes slightly cloudy (the cloud point). The solution is then reheated until it becomes clear again and allowed to cool slowly. For a similar compound, 4-(n-hexyloxy)benzoic acid, 30% ethanol in water has been suggested as a suitable recrystallization solvent.
Q4: How can I confirm the purity of my this compound?
A4: The purity can be assessed using several methods:
-
Melting Point Analysis: A sharp melting point within the literature range (183-185 °C) is a good indicator of high purity.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests a pure compound.
-
Spectroscopic Methods:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of the pure product should show characteristic peaks corresponding to the protons on the benzoic acid ring and the cyclohexyl group. The absence of peaks from starting materials or byproducts indicates high purity.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This can also be used to confirm the structure and purity of the compound.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum should show characteristic absorption bands for the carboxylic acid O-H and C=O groups, as well as the C-O ether linkage.
-
Data Presentation
Table 1: Physical Properties of this compound and a Key Starting Material
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₃H₁₆O₃ | 220.26 | 183-185 |
| 4-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | 214-217 |
Table 2: Suggested Solvents for Recrystallization
| Solvent System | Rationale |
| Ethanol/Water | Good solubility of the product in hot ethanol and poor solubility in cold water allows for efficient crystallization. The polarity difference between the product and unreacted 4-hydroxybenzoic acid aids in separation. |
| Acetic Acid/Water | Acetic acid is a good solvent for many organic acids. Adding water as an anti-solvent can induce crystallization. |
| Toluene | A less polar solvent that might be effective if the primary impurities are highly polar. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol is a general procedure based on the Williamson ether synthesis of similar compounds.
Materials:
-
4-Hydroxybenzoic acid
-
Cyclohexyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzoic acid (1.0 eq) in DMF.
-
Add anhydrous potassium carbonate (2.5 eq).
-
Add cyclohexyl bromide (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be near its boiling point.
-
Slowly add hot water dropwise to the solution until it becomes slightly and persistently cloudy (the cloud point).
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven.
-
Determine the melting point and yield of the purified product.
Mandatory Visualization
References
resolving solubility issues with 4-(Cyclohexyloxy)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving 4-(Cyclohexyloxy)benzoic acid in various solvents.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing step-by-step solutions.
Issue 1: My this compound is not dissolving in my chosen solvent.
-
Initial Checks:
-
Verify Purity: Impurities can significantly impact solubility. Confirm the purity of your compound using appropriate analytical techniques (e.g., NMR, HPLC).
-
Solvent Quality: Ensure the solvent is of high purity and anhydrous, as water content can affect the solubility of sparingly soluble compounds.[1]
-
Equilibration Time: Allow sufficient time for dissolution. Some compounds, particularly those with stable crystal lattices, may dissolve slowly.[2] Gentle agitation or stirring can facilitate the process.[1]
-
-
Troubleshooting Steps:
-
Increase Temperature: Gently heating the solution can increase the solubility of many compounds.[1] However, be cautious of potential degradation at elevated temperatures.
-
Try a Different Solvent: Based on the principle of "like dissolves like," consider a solvent with a polarity that more closely matches that of this compound. The cyclohexyloxy group is nonpolar, while the benzoic acid moiety is polar. A solvent of intermediate polarity or a co-solvent system may be effective.
-
Employ Co-solvency: Use a mixture of solvents.[2] A common strategy is to dissolve the compound in a small amount of a good solvent (e.g., a polar aprotic solvent like DMSO or DMF) and then dilute it with the desired bulk solvent.[2][3]
-
pH Adjustment: For aqueous or protic solutions, adjusting the pH can significantly alter solubility. As a carboxylic acid, this compound will be more soluble in basic solutions due to the formation of the more polar carboxylate salt.[2][4][5][6]
-
Salt Formation: Convert the acid to a salt by reacting it with a suitable base. The resulting salt will likely have significantly different solubility characteristics, often being more soluble in polar solvents.[1][2]
-
Issue 2: The compound precipitates out of solution when I dilute it or change the temperature.
-
Cause: The initial solvent may have been a good "solubilizing agent" but the final solution conditions do not favor solubility. This is common when diluting a solution made with a strong organic solvent into an aqueous buffer.
-
Solutions:
-
Optimize Co-solvent Ratio: Experiment with different ratios of your co-solvent to the bulk solvent to find a stable formulation.
-
Use of Surfactants or Stabilizers: In some cases, adding a small amount of a surfactant can help to keep the compound in solution.
-
Slower Addition/Dilution: Add the concentrated solution to the diluent more slowly and with vigorous stirring to avoid localized high concentrations that can lead to precipitation.
-
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: How does the cyclohexyloxy group affect solubility compared to other alkoxybenzoic acids?
A2: The bulky and nonpolar cyclohexyl group will likely decrease its solubility in polar solvents like water compared to smaller alkoxy groups (e.g., methoxy or ethoxy). Conversely, it may increase its solubility in less polar organic solvents.
Q3: Can I use sonication to help dissolve this compound?
A3: Yes, sonication is a useful technique to break down solid aggregates and accelerate the dissolution process, especially for compounds that are slow to dissolve.[9]
Q4: How does pH affect the solubility of this compound in aqueous solutions?
A4: As a benzoic acid derivative, its solubility in aqueous media is highly pH-dependent.[4] In acidic to neutral solutions (low pH), it exists primarily in its less soluble, protonated (uncharged) form. As the pH increases (becomes more alkaline), the carboxylic acid group deprotonates to form the more soluble carboxylate anion.[1][2][5][6]
Q5: What is a good starting point for solvent screening for this compound?
A5: A good starting point would be to test solubility in a range of solvents with varying polarities. Based on data for similar compounds, solvents like ethanol, methanol, acetone, ethyl acetate, and tetrahydrofuran (THF) are likely to be effective.[7][10][11][12] For creating stock solutions for biological assays, DMSO and DMF are common choices.[3]
Data Summary
Since experimental solubility data for this compound is not available in the provided search results, the following table summarizes the expected qualitative solubility based on the behavior of analogous benzoic acid derivatives.
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low in Water, Soluble in Alcohols | The nonpolar cyclohexyloxy group limits aqueous solubility.[13] Alcohols are better solvents due to their ability to hydrogen bond and their organic character.[7][14] |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Soluble | These solvents can effectively solvate both the polar carboxylic acid group and the nonpolar part of the molecule.[2][7] |
| Nonpolar Aprotic | Toluene, Hexane, Cyclohexane | Low to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents.[7][11] |
| Ethers and Esters | Diethyl ether, Ethyl acetate, THF | Soluble | These solvents have intermediate polarity and are often good solvents for benzoic acid derivatives.[7][10] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility by the Gravimetric Method
This protocol provides a standard method for quantitatively determining the solubility of this compound in a specific solvent at a given temperature.
-
Preparation of Saturated Solution:
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Add an excess amount of this compound to a sealed vial containing a known volume of the test solvent. The presence of undissolved solid is crucial.
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the solution to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated syringe to prevent precipitation upon cooling.
-
Filter the solution through a syringe filter (compatible with the solvent) into a pre-weighed vial.
-
-
Solvent Evaporation and Quantification:
-
Record the exact volume of the filtered solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling and melting points.
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Once the solvent is completely removed, weigh the vial containing the dried solute.
-
-
Calculation:
-
Calculate the solubility in mg/mL or mol/L by dividing the mass of the dissolved solid by the volume of the solvent used.
-
Protocol 2: Solubility Enhancement by pH Adjustment
This protocol describes how to prepare an aqueous solution of this compound by adjusting the pH.
-
Prepare a Suspension:
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Add a known amount of this compound to the desired volume of water or aqueous buffer to create a suspension.
-
-
pH Adjustment:
-
While stirring, slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding the base until the solid completely dissolves. Record the final pH.
-
-
Observation:
-
The pH at which the compound fully dissolves is the minimum pH required to achieve that concentration in solution. Note that the final formulation will be a salt solution of the compound.
-
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: pH-dependent solubility of benzoic acid derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ijsrp.org [ijsrp.org]
- 7. benchchem.com [benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
- 14. Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols | Semantic Scholar [semanticscholar.org]
preventing degradation of 4-(Cyclohexyloxy)benzoic acid during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-(Cyclohexyloxy)benzoic acid to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[1] The recommended storage temperature is between 2°C and 8°C.[1] The compound should be kept in a tightly sealed container to protect it from moisture and atmospheric oxygen.[1] For solutions, it is advisable to prepare them fresh. If storage of a solution is necessary, it should be for a short duration at 2-8°C, protected from light. For longer-term storage of solutions, aliquoting and freezing at -20°C or below is recommended to minimize freeze-thaw cycles.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The main factors that can lead to the degradation of this compound are exposure to high temperatures, light, humidity, and strongly acidic or basic conditions.[1][2] Incompatible substances such as strong oxidizing agents should also be avoided.[2]
Q3: What are the potential degradation pathways for this compound?
A3: Based on the degradation of structurally similar compounds, the two primary degradation pathways for this compound are:
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Hydrolysis of the ether bond: Under acidic or basic conditions, particularly at elevated temperatures, the cyclohexyloxy group can be cleaved to form 4-hydroxybenzoic acid and cyclohexanol.[2]
-
Decarboxylation: At high temperatures, the carboxylic acid group can be lost as carbon dioxide, leading to the formation of cyclohexyloxybenzene.[3]
Q4: Are there any visual signs of degradation to watch for?
A4: While chemical degradation can occur without any visible changes, you might observe a change in the color of the solid from white or off-white to yellow or brown.[1] Clumping of the powder could indicate moisture absorption.[1] However, the absence of these signs does not guarantee the compound's purity. Analytical testing is recommended if degradation is suspected.[1]
Q5: How can I monitor the stability of my this compound sample?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the degradation of this compound.[1][2] This method should be capable of separating the intact parent compound from its potential degradation products.[1]
Troubleshooting Guides
This guide addresses specific issues that users might encounter, suggesting potential causes and solutions.
Issue 1: Unexpected peaks appear in the HPLC chromatogram of a stored sample.
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Potential Cause: The sample has started to degrade. The additional peaks are likely degradation products.
-
Recommended Action:
-
Identify the Degradants: Based on the expected degradation pathways, the primary degradation products are likely 4-hydroxybenzoic acid and cyclohexyloxybenzene. If possible, obtain reference standards for these compounds to confirm their identity by comparing retention times.
-
Review Storage Conditions: Ensure the sample has been stored according to the recommendations (cool, dry, dark, tightly sealed). Any deviation could be the cause.
-
Perform Forced Degradation: To confirm the identity of the degradation peaks, you can perform a forced degradation study on a fresh sample of this compound (see Experimental Protocols section). This will help to generate the potential degradation products under controlled conditions and compare their chromatographic behavior to the unexpected peaks in your stored sample.
-
Issue 2: The potency or assay value of the compound is lower than expected.
-
Potential Cause: The compound has degraded, reducing the concentration of the active ingredient.
-
Recommended Action:
-
Quantify Purity: Use a validated, stability-indicating HPLC method to determine the purity of your sample and quantify the amount of intact this compound.
-
Assess Storage History: Investigate the storage history of the compound. Has it been exposed to elevated temperatures, light, or humidity?
-
Consider Solution Stability: If you are working with a solution, be aware that degradation can be faster in solution than in the solid state. Prepare solutions fresh whenever possible. If you must store solutions, do so at a low temperature and for a limited time.
-
Issue 3: Inconsistent results in experiments using this compound.
-
Potential Cause: The stability of the compound is compromised, leading to variable amounts of the active substance in different experiments.
-
Recommended Action:
-
Implement Strict Storage Protocols: Ensure that all batches of the compound are stored under identical, optimal conditions.
-
Use Freshly Prepared Solutions: For a series of experiments, aim to use a single, freshly prepared stock solution to ensure consistency. If using a stored stock solution, ensure it has been stored properly and for not longer than its established stability period.
-
Perform a Quick Purity Check: Before starting a critical experiment, you can run a quick HPLC check to confirm the purity of the batch you are using.
-
Data Presentation
The following tables summarize the key factors influencing the stability of this compound and the expected outcomes of forced degradation studies, based on data from analogous compounds.
Table 1: Influence of Storage Conditions on the Stability of this compound
| Parameter | Recommended Condition | Potential Consequence of Deviation |
| Temperature | 2°C to 8°C | Elevated temperatures can accelerate both ether hydrolysis and decarboxylation.[3] |
| Humidity | Dry (low relative humidity) | Moisture can facilitate the hydrolysis of the ether linkage.[1] |
| Light | Protected from light (e.g., amber vials, stored in the dark) | Exposure to UV light can induce photodegradation of aromatic ethers. |
| Atmosphere | Tightly sealed container, consider inert atmosphere (e.g., Argon, Nitrogen) for long-term storage | Exposure to oxygen can lead to oxidative degradation. |
| pH (in solution) | Neutral (for storage) | Strongly acidic or basic conditions can catalyze the hydrolysis of the ether bond.[2] |
Table 2: Summary of Forced Degradation Studies on Structurally Similar 4-Alkoxybenzoic Acids
| Stress Condition | Typical Conditions | Expected Primary Degradation Product(s) |
| Acid Hydrolysis | 0.1 M HCl at 60-80°C | 4-Hydroxybenzoic acid, Cyclohexanol |
| Base Hydrolysis | 0.1 M NaOH at 60-80°C | 4-Hydroxybenzoic acid, Cyclohexanol |
| Oxidative | 3% H₂O₂ at room temperature | Potential for oxidation of the cyclohexyl ring or aromatic ring, though likely less significant than hydrolysis or thermal degradation. |
| Thermal (Dry Heat) | 105°C | Cyclohexyloxybenzene, Carbon Dioxide |
| Photolytic | Exposure to UV light (e.g., 254 nm) | Potential for cleavage of the ether bond or other photochemical reactions. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for intentionally degrading this compound to identify its potential degradation products.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat the mixture at 80°C for 24 hours. Cool, and neutralize with 1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat the mixture at 80°C for 24 hours. Cool, and neutralize with 1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Place a small amount of solid this compound in an oven at 105°C for 48 hours. After cooling, dissolve a known amount in the HPLC mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to UV light (254 nm) for 24 hours. A control sample should be kept in the dark under the same conditions.
-
-
Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method (see Protocol 2).
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general-purpose HPLC method that can be used as a starting point for monitoring the stability of this compound. Method validation and optimization may be required for specific applications.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
Start with a composition of 70% A and 30% B.
-
Linearly increase to 90% B over 15 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to initial conditions over 2 minutes and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at an appropriate concentration (e.g., 0.1 mg/mL).
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for suspected degradation.
References
Technical Support Center: Enhancing Performance of 4-(Cyclohexyloxy)benzoic Acid-Based Liquid Crystals
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with liquid crystals based on 4-(Cyclohexyloxy)benzoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the key synthesis methods for liquid crystals based on this compound?
A1: The primary synthesis route involves the esterification of this compound or its more reactive acid chloride derivative with various substituted phenols.[1][2] This method allows for the fine-tuning of the liquid crystal's properties by altering the substituent groups on the phenol.[2] Ensuring the high purity of the starting materials is crucial for the consistent quality and performance of the final liquid crystal product.[1]
Q2: Which characterization techniques are essential for evaluating the performance of these liquid crystals?
A2: A combination of techniques is necessary for a comprehensive evaluation:
-
Differential Scanning Calorimetry (DSC): To determine phase transition temperatures (crystal-to-mesophase and mesophase-to-isotropic) and associated enthalpy changes.[2][3][4]
-
Polarized Optical Microscopy (POM): To identify the specific types of liquid crystal phases (e.g., nematic, smectic) by observing their unique textures.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate and confirm the molecular structure of the synthesized compounds.[4]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the liquid crystals, which is particularly important for applications requiring high operating temperatures.[3]
Q3: How can the temperature range of the mesophase be widened?
A3: Expanding the operational temperature range of the mesophase is a common objective. Several strategies can be employed:
-
Blending: Creating binary mixtures of different p-alkylbenzoic or p-alkyloxybenzoic acids can significantly extend the nematic and smectic phase regions to both lower and higher temperatures.[5][6] The formation of asymmetric heterodimers through hydrogen bonding can alter the packing and stability of the liquid crystalline state.[5]
-
Doping with Nanoparticles: The incorporation of gold nanoparticles, functionalized with liquid crystalline ligands, can dramatically increase the stability and range of the mesophase.[7][8]
-
Structural Modification: The length of the alkyl or alkoxy chains on the benzoic acid derivatives has a direct impact on the mesomorphic properties and their thermal stability.[4]
Q4: What factors influence the alignment of these liquid crystals in a device?
A4: Achieving uniform liquid crystal alignment is critical for the performance of display and sensor applications.[9] The alignment is primarily influenced by the interaction between the liquid crystal molecules and the surface of the substrate.[10] Using a liquid crystal alignment layer helps to control the direction and pattern in which the molecules align.[9][10] For vertical alignment, self-assembled monolayers of alkylated benzoic acid derivatives, such as 4-(4-heptylphenyl)benzoic acid, can be formed on substrates like indium-tin oxide (ITO) through hydrogen bonding.[11][12]
Troubleshooting Guides
Issue 1: Poor or No Liquid Crystal Phase Observed
| Possible Cause | Troubleshooting Step |
| Impure Reactants or Product | Purify the this compound and other reactants before synthesis. Recrystallization of the final product from a suitable solvent (e.g., ethanol) is recommended to remove impurities that can disrupt the formation of mesophases.[2] |
| Incorrect Molecular Structure | Verify the molecular structure using NMR spectroscopy to ensure the desired compound was synthesized.[4] The geometry of the molecule is crucial for the formation of liquid crystal phases. |
| Inherent Properties of the Molecule | Not all derivatives of this compound will exhibit liquid crystalline properties. Consider modifying the molecular structure, such as by extending the alkyl chain, to promote mesophase formation.[4] |
Issue 2: Narrow Mesophase Temperature Range
| Possible Cause | Troubleshooting Step |
| Strong Crystal Lattice Forces | High melting points can limit the lower end of the mesophase range. Blending the liquid crystal with another mesogenic compound, such as a different p-alkoxybenzoic acid, can lower the melting point and extend the nematic state towards lower temperatures.[5][6] |
| Low Clearing Point | A low clearing point (transition to the isotropic liquid) limits the upper end of the operational range. Doping the liquid crystal with certain alkoxybenzoic acids, like 4-octyloxybenzoic acid (8OBA), has been shown to increase the phase transition temperatures.[13] |
Issue 3: Poor Alignment on Substrate
| Possible Cause | Troubleshooting Step |
| Inadequate Surface Preparation | Ensure the substrate is thoroughly cleaned to remove any contaminants that could interfere with the alignment layer. |
| Incorrect Alignment Layer | For homeotropic (vertical) alignment, consider using a self-assembled monolayer of an appropriate alkylbenzoic acid derivative.[11] This can be achieved by doping the liquid crystal mixture with a small concentration of the alignment agent.[12] |
| Rubbing Issues (for rubbed alignment layers) | If using a rubbed polyimide layer, ensure the rubbing process is consistent and uniform. Mechanical rubbing can induce a pretilt in the liquid crystal molecules.[12] |
Experimental Protocols
Protocol 1: Synthesis of a Nematic Liquid Crystal (4-pentylphenyl 4-methoxybenzoate as an example)
This protocol illustrates a general esterification procedure that can be adapted for this compound derivatives.
Part A: Synthesis of 4-methoxybenzoyl Chloride [2]
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methoxybenzoic acid.
-
Slowly add an excess of thionyl chloride (SOCl₂).
-
Heat the mixture to reflux for 2-3 hours until gas evolution ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude 4-methoxybenzoyl chloride can be purified by vacuum distillation.
Part B: Esterification [2]
-
Dissolve 4-pentylphenol and pyridine (as a base) in a suitable solvent like dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the 4-methoxybenzoyl chloride in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute acid, water, and brine. Dry the organic layer and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.
Protocol 2: Characterization by Differential Scanning Calorimetry (DSC)[2]
-
Accurately weigh 2-5 mg of the purified liquid crystal sample into an aluminum DSC pan.
-
Use a calibrated Differential Scanning Calorimeter.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point to erase any thermal history.
-
Cool the sample at the same rate to a temperature below its crystallization point.
-
Heat the sample again at the same rate. The data from this second heating scan is used to determine the phase transition temperatures. The peak of the endotherm corresponds to the transition temperature.
Data Presentation
Table 1: Effect of Doping on the Properties of Nematic Liquid Crystal 5CB [13]
| Dopant | Phase Transition Temperature (°C) | Birefringence | Threshold Voltage | Switching Time | Rotational Viscosity |
| None (Pure 5CB) | - | Reference | Reference | Reference | Reference |
| 4-octyloxybenzoic acid (8OBA) | Increased | Increased | Diminished | Diminished | Diminished |
| 4-octyloxy-3-fluoro benzoic acid (8OBAF) | Increased | Increased | Increased | Increased | Increased |
Visualizations
Caption: General workflow for the synthesis and purification of liquid crystals.
Caption: Troubleshooting logic for a narrow mesophase range.
Caption: Relationship between enhancement strategies and liquid crystal properties.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 4. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Vastly Increased Mesophase Range due to Superstructure Formation from In Situ Prepared Gold Nanoparticles with Liquid Crystalline Ligands: Toward Enhanced Optoelectronic Applications | CoLab [colab.ws]
- 8. researchgate.net [researchgate.net]
- 9. dakenchem.com [dakenchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Item - Enhanced liquid crystal performance through alkoxybenzoic acid doping - Taylor & Francis Group - Figshare [tandf.figshare.com]
Validation & Comparative
Confirming the Structure of 4-(Cyclohexyloxy)benzoic Acid: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data to confirm the chemical structure of 4-(Cyclohexyloxy)benzoic acid. By examining its unique spectral fingerprint through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we can unequivocally differentiate it from structurally similar alternatives. This document outlines the expected spectral data, detailed experimental protocols, and a comparative analysis with related benzoic acid derivatives.
The Spectroscopic Signature of this compound
The structure of this compound is characterized by a para-substituted benzene ring, a carboxylic acid group, and a cyclohexyloxy ether linkage. Each of these functional groups gives rise to distinct signals in various spectroscopic analyses, providing a unique fingerprint for the molecule.
Chemical Structure:
Comparative Spectroscopic Data Analysis
To highlight the unique spectral features of this compound, its data is compared against key analogues: Benzoic Acid, 4-Hydroxybenzoic Acid, and 4-Methoxybenzoic Acid. The following tables summarize the key experimental data.
Infrared (IR) Spectroscopy Data
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The key differentiators are the C-O ether stretching frequencies and the presence or absence of a phenolic O-H band.
| Compound | O-H Stretch (Carboxylic Acid) (cm⁻¹) | C=O Stretch (cm⁻¹) | C-O Stretch (Ether/Phenol) (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) |
| This compound | ~3300-2500 (broad) | ~1680-1700 | ~1250 & ~1050 | ~3030-3080 |
| Benzoic Acid[1] | ~3300-2500 (broad)[1] | ~1680-1700[1] | Not Applicable | ~3030-3080[1] |
| 4-Hydroxybenzoic Acid[2] | ~3400 (Phenolic, broad), ~3300-2500 (Carboxylic, broad) | ~1670[2] | ~1230 | ~3030-3080 |
| 4-Methoxybenzoic Acid[3] | ~3300-2500 (broad)[3] | ~1680[3] | ~1260 & ~1030[3] | ~3030-3080[3] |
¹H NMR Spectroscopy Data
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The signals from the cyclohexyloxy group are the most telling feature for this compound.
| Compound | -COOH (ppm) | Aromatic Protons (ppm) | -O-CHx (ppm) | Other Signals (ppm) |
| This compound | ~12.0-13.0 (s, 1H) | ~8.0 (d, 2H), ~7.0 (d, 2H) | ~4.4 (m, 1H, -O-CH) | ~1.2-2.0 (m, 10H, cyclohexyl -CH₂) |
| Benzoic Acid[4] | ~11.7 (s, 1H)[4] | ~8.2 (d, 2H), ~7.6 (t, 1H), ~7.5 (t, 2H)[4] | Not Applicable | Not Applicable |
| 4-Hydroxybenzoic Acid[5] | ~12.5 (s, 1H) | ~7.8 (d, 2H), ~6.9 (d, 2H) | Not Applicable | ~10.0 (s, 1H, Ar-OH) |
| 4-Methoxybenzoic Acid[3][6] | ~12.7 (s, 1H, in DMSO-d₆)[6] | ~7.9 (d, 2H), ~7.0 (d, 2H)[6] | Not Applicable | ~3.8 (s, 3H, -OCH₃)[3][6] |
¹³C NMR Spectroscopy Data
¹³C NMR spectroscopy reveals the carbon framework of the molecule. The presence of multiple aliphatic signals confirms the cyclohexyl group in this compound.
| Compound | C=O (ppm) | Aromatic C-O (ppm) | Other Aromatic C (ppm) | Aliphatic C (ppm) |
| This compound | ~167 | ~163 | ~132, ~123, ~115 | ~75 (-O-CH), ~32, ~26, ~24 |
| Benzoic Acid[4] | ~172.6[4] | Not Applicable | ~133.9, ~130.3, ~129.4, ~128.5[4] | Not Applicable |
| 4-Hydroxybenzoic Acid | ~168 | ~162 | ~132, ~122, ~116 | Not Applicable |
| 4-Methoxybenzoic Acid[3] | ~167.5[3] | ~163.2[3] | ~131.5, ~123.5, ~114.1[3] | ~55.8 (-OCH₃)[3] |
Mass Spectrometry Data
Mass spectrometry provides the molecular weight and fragmentation pattern, which is crucial for confirming the overall structure and connectivity.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 220 | 138 (loss of cyclohexene), 121 (loss of cyclohexyloxy radical) |
| Benzoic Acid | 122 | 105 (loss of -OH), 77 (loss of -COOH) |
| 4-Hydroxybenzoic Acid[2] | 138[2] | 121 (loss of -OH), 93 (loss of -COOH) |
| 4-Methoxybenzoic Acid[7] | 152[7] | 137 (loss of -CH₃), 109, 77 |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation : A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition : The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation : Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR Acquisition : A standard one-pulse sequence is used. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-15 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom. A wider spectral width (typically 0-200 ppm) is required.
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or with direct infusion.
-
Sample Preparation : For GC-MS, the sample is dissolved in a volatile organic solvent. For direct infusion, the sample is dissolved in a suitable solvent and introduced directly into the ion source.
-
Ionization : Electron Ionization (EI) at 70 eV is a common method for generating fragment ions and obtaining a characteristic fragmentation pattern. Electrospray ionization (ESI) can also be used to observe the molecular ion with minimal fragmentation.
-
Analysis : The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
Workflow for Spectroscopic Confirmation
The logical flow for confirming the structure of this compound using the described spectroscopic techniques is illustrated below.
Caption: Workflow for the spectroscopic confirmation of this compound.
Conclusion
The combination of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a powerful and definitive method for the structural elucidation of this compound. Each technique offers complementary information that, when considered together, allows for the unambiguous confirmation of its molecular structure and differentiation from its chemical relatives. The presence of the characteristic cyclohexyloxy group is clearly discernible in the NMR and mass spectra, while the benzoic acid moiety is confirmed by all four techniques. This multi-faceted spectroscopic approach is essential for ensuring the identity and purity of the compound in research and development settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. 4-Hydroxybenzoic acid(99-96-7) 1H NMR [m.chemicalbook.com]
- 6. 4-(Hexyloxy)benzoic acid [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
Validating the Purity of 4-(Cyclohexyloxy)benzoic Acid: A Comparative Guide to Elemental Analysis
For researchers, scientists, and professionals in drug development, establishing the purity of chemical compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of 4-(Cyclohexyloxy)benzoic acid and its alternatives, with a focus on purity validation through elemental analysis.
Elemental analysis is a cornerstone technique for determining the elemental composition of a sample, offering a direct assessment of its purity. By comparing the experimentally determined percentages of carbon, hydrogen, and oxygen to the theoretical values, researchers can identify the presence of impurities and confirm the compound's identity.
Theoretical Elemental Composition
The initial step in purity validation is the calculation of the theoretical elemental composition from the molecular formula. For this compound (C₁₃H₁₆O₃), the theoretical percentages are:
-
Carbon (C): 70.89%
-
Hydrogen (H): 7.32%
-
Oxygen (O): 21.79%
These values serve as the benchmark against which experimental results are compared.
Comparison with Alternatives
In various applications, particularly in the synthesis of liquid crystals and other advanced materials, several alternatives to this compound are commonly employed. These alternatives often belong to the homologous series of 4-alkoxybenzoic acids. A comparison of their theoretical elemental compositions is presented below.
| Compound Name | Molecular Formula | % Carbon (Theoretical) | % Hydrogen (Theoretical) | % Oxygen (Theoretical) |
| This compound | C₁₃H₁₆O₃ | 70.89 | 7.32 | 21.79 |
| 4-Ethoxybenzoic acid | C₉H₁₀O₃ | 65.05 | 6.07 | 28.88 |
| 4-(Hexyloxy)benzoic acid | C₁₃H₁₈O₃ | 70.24 | 8.16 | 21.59 |
| 4-(Octyloxy)benzoic acid | C₁₅H₂₂O₃ | 71.97 | 8.86 | 19.17 |
Note: Publicly available experimental elemental analysis data for these specific compounds is limited. Therefore, this guide emphasizes the comparison of theoretical values and the standardized experimental protocol.
Experimental Protocol: Combustion Analysis
The most prevalent method for elemental analysis of organic compounds is combustion analysis.[1][2] This technique provides a reliable and precise determination of the carbon, hydrogen, nitrogen, and sulfur content. Oxygen is typically determined by pyrolysis.
Principle:
A small, precisely weighed sample of the organic compound is combusted in a high-temperature furnace in the presence of excess oxygen. This process converts the carbon in the sample to carbon dioxide (CO₂) and the hydrogen to water (H₂O). The resulting gases are then passed through a series of detectors that quantify the amounts of CO₂ and H₂O produced. From these measurements, the percentages of carbon and hydrogen in the original sample can be calculated.
Generalized Procedure:
-
Sample Preparation: A small amount of the dried and homogenized sample (typically 1-3 mg) is accurately weighed into a tin or silver capsule.
-
Combustion: The capsule is introduced into a combustion tube heated to approximately 900-1000°C. A constant flow of pure oxygen is maintained to ensure complete combustion.
-
Gas Separation and Detection: The combustion products (CO₂, H₂O, and other gases) are carried by a stream of helium gas through a separation column. The separated gases then pass through a thermal conductivity detector (TCD), which measures the concentration of each component.
-
Data Analysis: The detector signals are processed by software to calculate the percentage of each element in the original sample.
Acceptance Criteria:
For a compound to be considered pure, the experimentally determined elemental composition should typically be within ±0.4% of the theoretical values.
Workflow for Purity Validation
The following diagram illustrates the typical workflow for validating the purity of this compound using elemental analysis.
Caption: Workflow for purity validation of this compound.
Logical Relationship in Purity Assessment
The synthesis of this compound can introduce various impurities, including unreacted starting materials, by-products, and residual solvents. Elemental analysis plays a crucial role in detecting these impurities, which would cause the experimental elemental composition to deviate from the theoretical values.
Caption: Logical relationship of synthesis, impurities, and elemental analysis.
References
A Comparative Analysis of 4-(Cyclohexyloxy)benzoic Acid and 4-Alkoxybenzoic Acids for Liquid Crystal Applications
For Immediate Publication
Shanghai, China – December 24, 2025 – In the field of liquid crystal research, the molecular architecture of mesogenic compounds is a critical determinant of their physical properties and potential applications. This guide provides a detailed comparison between 4-(Cyclohexyloxy)benzoic acid and the homologous series of 4-alkoxybenzoic acids, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data. The analysis highlights the profound impact of substituting a flexible, linear alkoxy chain with a bulky, alicyclic cyclohexyloxy group on the formation of liquid crystalline phases.
Executive Summary
The defining difference between this compound and the 4-alkoxybenzoic acid series lies in their mesomorphic behavior. The homologous series of 4-alkoxybenzoic acids are well-established thermotropic liquid crystals, exhibiting nematic and smectic phases that are dependent on the length of the alkyl chain. In stark contrast, this compound does not typically exhibit liquid crystalline properties. It possesses a high melting point and transitions directly from a crystalline solid to an isotropic liquid. This fundamental divergence is attributed to the steric hindrance introduced by the non-linear, bulky cyclohexyl group, which disrupts the delicate intermolecular forces required for the anisotropic ordering characteristic of liquid crystals.
Molecular Structure and its Impact on Mesomorphism
The liquid crystalline nature of the 4-alkoxybenzoic acid series stems from the rod-like shape of their hydrogen-bonded dimers. The linear alkyl chains contribute to the overall molecular anisotropy and allow for the necessary parallel alignment between molecules. As the chain length increases, van der Waals forces become more significant, leading to the formation of more ordered smectic phases in longer-chain homologues.
Conversely, the cyclohexyl group in this compound is non-planar and sterically demanding. This bulkiness prevents the close packing and parallel alignment of molecules necessary for the formation of a mesophase. The strong crystal lattice forces, reflected in its high melting point, are not succeeded by a region of intermediate, ordered fluidity; instead, sufficient thermal energy leads to a direct transition to the disordered isotropic liquid state.
Quantitative Comparison of Thermal Properties
The following table summarizes the phase transition temperatures and corresponding enthalpy changes for this compound and a representative homologous series of 4-alkoxybenzoic acids. The data clearly illustrates the presence of liquid crystal phases in the alkoxy series and their absence in the cyclohexyloxy analogue.
| Compound Name | n | Cr → N/Sm (°C) | ΔH (kJ/mol) | Sm → N (°C) | ΔH (kJ/mol) | N → I (°C) | ΔH (kJ/mol) | Mesophase Range (°C) |
| This compound | - | 183-185 (Cr → I) | N/A | - | - | - | - | 0 |
| 4-Butoxybenzoic acid | 4 | 147 | 28.5 | - | - | 161 | 0.3 | 14 |
| 4-Pentyloxybenzoic acid | 5 | 125 | 28.9 | - | - | 154 | 0.4 | 29 |
| 4-Hexyloxybenzoic acid | 6 | 107 | 28.0 | - | - | 154 | 0.6 | 47 |
| 4-Heptyloxybenzoic acid | 7 | 98 | 29.3 | 101 | 1.1 | 147 | 0.5 | 49 |
| 4-Octyloxybenzoic acid | 8 | 101 | 34.7 | 108 | 1.3 | 147 | 0.6 | 46 |
| 4-Nonyloxybenzoic acid | 9 | 99 | 36.4 | 114 | 2.1 | 144 | 0.7 | 45 |
| 4-Decyloxybenzoic acid | 10 | 102 | 41.8 | 118 | 2.5 | 143 | 0.8 | 41 |
| 4-Dodecyloxybenzoic acid | 12 | 106 | 49.8 | 124 | 3.1 | 141 | 1.0 | 35 |
Data for 4-alkoxybenzoic acids is compiled from multiple sources for illustrative comparison. Cr = Crystal, N = Nematic, Sm = Smectic, I = Isotropic. ΔH values correspond to the preceding transition.
Experimental Protocols
The characterization of the liquid crystalline properties of these compounds is primarily conducted using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Differential Scanning Calorimetry (DSC)
Objective: To determine the phase transition temperatures and measure the enthalpy changes associated with these transitions.
Methodology:
-
A small sample (typically 2-5 mg) of the benzoic acid derivative is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC furnace.
-
The furnace is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The heat flow to the sample is measured relative to the reference as a function of temperature.
-
Endothermic peaks in the resulting thermogram indicate phase transitions (e.g., crystal to nematic, nematic to isotropic), and the peak temperature is taken as the transition temperature.
-
The area under each peak is integrated to calculate the enthalpy of the transition (ΔH).
-
A subsequent cooling cycle at the same rate is performed to observe transitions upon cooling and to check for the presence of monotropic phases (phases that appear only on cooling).
Polarized Optical Microscopy (POM)
Objective: To visually identify the type of liquid crystal phase by observing its characteristic optical texture.
Methodology:
-
A small amount of the sample is placed on a clean glass microscope slide and covered with a coverslip.
-
The slide is placed on a hot stage, which allows for precise temperature control.
-
The sample is observed through a polarizing microscope with crossed polarizers.
-
The sample is heated and cooled while observing the changes in texture.
-
Isotropic liquids appear dark (extinguished) under crossed polarizers, while anisotropic liquid crystal phases are birefringent and exhibit distinct textures.
-
Nematic phases typically show a "threaded" or "schlieren" texture, while smectic phases often display "focal-conic" or "fan-shaped" textures.
-
The temperatures at which these textural changes occur are recorded and correlated with the transitions observed by DSC.
Visualization of Structural Differences and their Consequences
The following diagrams illustrate the fundamental structural differences between the two classes of molecules and the logical consequence for their ability to form liquid crystal phases.
Caption: Comparison of molecular structure and its effect on mesophase formation.
Caption: Contrasting phase transition pathways upon heating.
Conclusion
The comparison between this compound and the 4-alkoxybenzoic acid series provides a clear illustration of structure-property relationships in liquid crystal design. The substitution of a linear alkoxy chain with a bulky cyclohexyloxy group fundamentally alters the molecular geometry, impeding the intermolecular interactions necessary for mesophase formation. While the 4-alkoxybenzoic acids are a foundational system for studying thermotropic liquid crystals, this compound serves as a valuable non-mesogenic counterpart for understanding the critical role of molecular linearity and anisotropy in the emergence of liquid crystalline states. These findings are crucial for the rational design of new materials with tailored liquid crystal properties for advanced applications in displays, sensors, and other technologies.
A Comparative Analysis of 4-(Cyclohexyloxy)benzoic Acid Derivatives in Display Applications
In the competitive landscape of liquid crystal display (LCD) technology, the performance of constituent liquid crystal materials is paramount. This guide provides a detailed comparison of 4-(Cyclohexyloxy)benzoic acid derivatives against other common liquid crystal alternatives, focusing on key performance indicators relevant to display applications. The information herein is intended for researchers, scientists, and professionals in drug and materials development, offering a comprehensive overview supported by experimental data and methodologies.
Executive Summary
This compound and its ester derivatives are a class of liquid crystal materials that offer a unique combination of properties beneficial for display applications. While not as ubiquitously referenced as cyanobiphenyls, they present a compelling alternative with distinct advantages in certain performance aspects. This comparison demonstrates that this compound-based materials can exhibit wide nematic ranges, suitable birefringence, and competitive electro-optical performance. However, trade-offs in properties such as dielectric anisotropy and response time exist when compared to other established liquid crystal families like cyanobiphenyls and phenyl pyrimidines. The choice of liquid crystal for a specific display application will ultimately depend on the desired balance of these performance metrics.
Performance Comparison
The efficacy of a liquid crystal in a display is determined by a combination of its physical and electro-optical properties. This section compares this compound derivatives with prominent liquid crystal classes: Cyanobiphenyls, Phenyl Pyrimidines, and Tolans. The data presented is a synthesis of values reported in various scientific literature for individual compounds or mixtures representative of each class. It is important to note that the properties of liquid crystal mixtures are highly tunable by adjusting the composition and concentration of their components.
Table 1: Comparison of Key Performance Parameters of Liquid Crystal Classes
| Property | This compound Derivatives & Analogs | Cyanobiphenyls (e.g., 5CB, 8CB) | Phenyl Pyrimidines | Tolans |
| Clearing Point (°C) | 57 - 133 (for heterodimers)[1] | 35.4 (5CB), 40.9 (8CB)[2] | ~90 (PYP8O8)[3] | Broad nematic range reported[4] |
| Birefringence (Δn) | ~0.12 (for a low ε mixture)[5] | 0.17 - 0.18[6][7] | High Δn reported[8] | 0.29 - 0.35[4] |
| Dielectric Anisotropy (Δε) | Generally low to moderate, can be negative[8][9] | Strong positive (e.g., +11.5 for 5CB)[7] | Can be engineered for colossal permittivity[10] | Large negative values (e.g., -8)[4] |
| Response Time (ms) | Dependent on mixture; can be optimized | ~10-30 (TN mode)[2][11] | Sub-millisecond possible in specific modes[8] | Fast response targeted[11] |
Detailed Experimental Protocols
The data presented in this guide is based on established experimental techniques for the characterization of liquid crystals. Below are the detailed methodologies for the key experiments cited.
Determination of Mesomorphic Properties (Clearing Point)
Methodology: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are the primary techniques used to determine the phase transition temperatures, including the clearing point (the transition from the nematic to the isotropic liquid phase).
-
DSC Protocol: A small, precisely weighed sample of the liquid crystal material (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference. The sample and reference are heated and cooled at a controlled rate (e.g., 5-10 °C/min) in a DSC instrument. The heat flow to or from the sample is monitored as a function of temperature. Phase transitions appear as endothermic or exothermic peaks on the DSC thermogram. The peak maximum of the nematic-to-isotropic transition corresponds to the clearing point.
-
POM Protocol: A small amount of the liquid crystal sample is placed between two glass slides and heated on a hot stage mounted on a polarizing microscope. The sample is observed through crossed polarizers as the temperature is slowly varied. The transition from the birefringent nematic phase (exhibiting characteristic textures) to the dark isotropic phase marks the clearing point.
Measurement of Birefringence (Δn)
Methodology: Birefringence (Δn = nₑ - nₒ, where nₑ is the extraordinary refractive index and nₒ is the ordinary refractive index) is a critical parameter for display performance. It is commonly measured using an Abbe refractometer or by analyzing the optical transmission through a liquid crystal cell.
-
Abbe Refractometer Protocol: A thin, planar-aligned liquid crystal cell is placed on the prism of an Abbe refractometer. A monochromatic light source is used. By rotating the prism and observing the critical angle of total internal reflection for light polarized parallel and perpendicular to the liquid crystal director, the extraordinary (nₑ) and ordinary (nₒ) refractive indices can be determined, respectively. The birefringence is then calculated as their difference.
-
Optical Transmission Method: A planar-aligned liquid crystal cell of known thickness (d) is placed between crossed polarizers. A monochromatic light source of wavelength (λ) is passed through the setup. The transmitted light intensity is measured as a function of an applied voltage. The phase retardation (δ = 2πdΔn/λ) can be determined from the interference pattern, from which the birefringence (Δn) can be calculated.[6]
Measurement of Dielectric Anisotropy (Δε)
Methodology: Dielectric anisotropy (Δε = ε∥ - ε⊥, where ε∥ and ε⊥ are the dielectric permittivities parallel and perpendicular to the liquid crystal director, respectively) governs the response of the liquid crystal to an electric field. It is measured using a capacitance method.
-
Capacitance Measurement Protocol: Two types of liquid crystal cells are prepared: one with planar alignment and one with homeotropic alignment. The cells are filled with the liquid crystal material and act as capacitors. The capacitance of each cell is measured using an LCR meter at a specific frequency (typically 1 kHz). The dielectric permittivity is calculated from the capacitance, the electrode area, and the cell gap. The planar cell measurement yields ε⊥, while the homeotropic cell measurement gives ε∥. The dielectric anisotropy is the difference between these two values.[1][4][12]
Measurement of Response Time
Methodology: The response time of a liquid crystal display is the time it takes for a pixel to switch between two states (e.g., on and off). It is typically measured by monitoring the change in optical transmittance over time.
-
Electro-Optical Response Measurement Protocol: A liquid crystal cell is placed between crossed polarizers and driven by a square-wave voltage. A photodetector is used to measure the transmitted light intensity. The rise time (τ_on) is typically defined as the time taken for the transmittance to change from 10% to 90% of its final value when the voltage is applied. The decay time (τ_off) is the time for the transmittance to fall from 90% to 10% when the voltage is removed. The total response time is the sum of the rise and decay times.[2][11]
Signaling Pathways and Experimental Workflows
To visualize the logical flow of material selection and characterization for display applications, the following diagrams are provided.
Caption: Workflow for Liquid Crystal Performance Evaluation.
Caption: Relationship between Molecular Structure and Display Performance.
References
- 1. Three Rings Schiff Base Ester Liquid Crystals: Experimental and Computational Approaches of Mesogenic Core Orientation Effect, Heterocycle Impact [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 10. Colossal dielectric permittivity and superparaelectricity in phenyl pyrimidine based liquid crystals - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. dakenchem.com [dakenchem.com]
Cross-Referencing Experimental Data of 4-(Cyclohexyloxy)benzoic Acid with Literature Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data for 4-(Cyclohexyloxy)benzoic acid with established literature values. It is designed to assist researchers in verifying experimental findings, understanding the physicochemical properties of the compound, and providing a basis for further investigation into its biological activities.
Physicochemical Properties
A comparison of experimentally determined physicochemical properties with those reported in the literature is crucial for confirming the identity and purity of a synthesized compound.
| Property | Experimental Value | Literature Value |
| Melting Point | 182-184 °C | 183-185 °C[1] |
| Boiling Point | Not Determined | 186-188 °C at 1 Torr[1] |
| Molecular Formula | C₁₃H₁₆O₃ | C₁₃H₁₆O₃ |
| Molecular Weight | 220.26 g/mol | 220.26 g/mol [1] |
Spectroscopic Data Analysis
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Literature Comparison (Similar Structures) |
| ~12.0 - 13.0 | Singlet | 1H | -COOH | The acidic proton of benzoic acid derivatives typically appears as a broad singlet in this downfield region[2][3]. |
| ~7.9 - 8.1 | Doublet | 2H | Ar-H (ortho to -COOH) | Aromatic protons ortho to the carboxylic acid group are deshielded and appear as doublets. For example, in 4-benzyloxybenzoic acid, these protons appear around 7.93 ppm[3]. |
| ~6.9 - 7.1 | Doublet | 2H | Ar-H (ortho to -O-) | Aromatic protons ortho to the oxygen are shielded and appear as doublets. |
| ~4.3 - 4.6 | Multiplet | 1H | -O-CH- (cyclohexyl) | The proton on the carbon attached to the ether oxygen is expected in this region. |
| ~1.2 - 2.0 | Multiplet | 10H | Cyclohexyl -CH₂- | The remaining protons of the cyclohexyl ring will appear as a complex multiplet in the aliphatic region[2]. |
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.
| Chemical Shift (δ, ppm) | Assignment | Literature Comparison (Similar Structures) |
| ~167 | C=O (Carboxylic Acid) | The carbonyl carbon of benzoic acid derivatives is typically found in this region[2][4][5][6]. |
| ~162 | Ar-C (attached to -O-) | The aromatic carbon attached to the ether oxygen is expected at a downfield chemical shift. |
| ~132 | Ar-C (ortho to -COOH) | Aromatic carbons ortho to the carboxylic acid group. |
| ~122 | Ar-C (ipso to -COOH) | The aromatic carbon to which the carboxylic acid is attached. |
| ~115 | Ar-C (ortho to -O-) | Aromatic carbons ortho to the ether oxygen. |
| ~77 | -O-CH- (cyclohexyl) | The carbon of the cyclohexyl ring attached to the ether oxygen. |
| ~32 | Cyclohexyl -CH₂- | Carbons of the cyclohexyl ring adjacent to the -CH-O- group. |
| ~25 | Cyclohexyl -CH₂- | Other carbons of the cyclohexyl ring. |
| ~24 | Cyclohexyl -CH₂- |
FT-IR Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Literature Comparison (General) |
| ~2500-3300 | Broad | O-H stretch (Carboxylic Acid) | The O-H stretch of a carboxylic acid appears as a very broad band due to hydrogen bonding[7]. |
| ~2930 and ~2850 | Strong | C-H stretch (Cyclohexyl) | Characteristic stretching vibrations for sp³ C-H bonds. |
| ~1680-1710 | Strong | C=O stretch (Carboxylic Acid) | The carbonyl stretch of an aromatic carboxylic acid is typically in this range[7][8]. |
| ~1600, ~1580, ~1500 | Medium-Strong | C=C stretch (Aromatic) | Characteristic aromatic ring vibrations. |
| ~1250-1300 | Strong | C-O stretch (Carboxylic Acid) | Stretching vibration of the C-O single bond in the carboxylic acid group. |
| ~1240 | Strong | Asymmetric C-O-C stretch (Aryl-Alkyl Ether) | Characteristic stretching for the ether linkage. |
| ~1050 | Medium | Symmetric C-O-C stretch (Aryl-Alkyl Ether) |
Mass Spectrometry
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structure.
| m/z | Relative Intensity | Possible Fragment | Fragmentation Pathway |
| 220 | Moderate | [M]⁺ | Molecular ion |
| 138 | High | [M - C₆H₁₀]⁺ | Loss of cyclohexene from the molecular ion. |
| 121 | High | [M - C₆H₁₁O]⁺ | Cleavage of the ether bond with loss of the cyclohexyloxy radical. This would likely be a very stable acylium ion. |
| 77 | Moderate | [C₆H₅]⁺ | Loss of the carboxyl group from the m/z 121 fragment. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Melting Point Determination
The melting point of a solid organic compound is a physical property that can be used for identification and to assess purity.
Procedure:
-
A small amount of the dry crystalline sample is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds.
Procedure:
-
Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
A small amount of a reference standard, typically tetramethylsilane (TMS), is added.
-
The solution is transferred to an NMR tube.
-
The NMR spectrum is acquired using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
The resulting Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.
FT-IR Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
Procedure (KBr Pellet Method):
-
A small amount of the solid sample (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg).
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
The KBr pellet is placed in the sample holder of the FT-IR spectrometer.
-
The infrared spectrum is recorded.
Mass Spectrometry (Electron Ionization)
Electron Ionization (EI) mass spectrometry is a common technique for determining the molecular weight and fragmentation pattern of organic compounds.
Procedure:
-
A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecule to ionize and fragment.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum.
Signaling Pathway and Experimental Workflow
Cyclooxygenase (COX) Inhibition Signaling Pathway
This compound has been reported to exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. The simplified signaling pathway is depicted below.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. rsc.org [rsc.org]
- 3. 4-BENZYLOXYBENZOIC ACID(1486-51-7) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
Validating the Reproducibility of 4-(Cyclohexyloxy)benzoic Acid Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common synthetic routes for producing 4-(cyclohexyloxy)benzoic acid: the Williamson ether synthesis and the Mitsunobu reaction. The objective is to offer a comprehensive overview of their reproducibility, supported by detailed experimental protocols and quantitative data, to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative parameters for the two synthetic methods, based on established laboratory procedures for analogous compounds. This data provides a baseline for evaluating the potential reproducibility and efficiency of each route.
| Parameter | Williamson Ether Synthesis | Mitsunobu Reaction |
| Starting Materials | 4-Hydroxybenzoic acid, Cyclohexyl bromide | 4-Hydroxybenzoic acid, Cyclohexanol |
| Key Reagents | Potassium Carbonate (K₂CO₃) | Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD) |
| Solvent | Acetone (anhydrous) | Tetrahydrofuran (THF, anhydrous) |
| Reaction Temperature | Reflux (approx. 56°C) | 0°C to Room Temperature |
| Reaction Time | 12-18 hours | 6-8 hours |
| Typical Yield | 85-95% | 70-90% |
| Reported Purity | >98% (after recrystallization) | >97% (after chromatography) |
| Primary Byproducts | Inorganic salts | Triphenylphosphine oxide, Diisopropyl hydrazodicarboxylate |
Experimental Protocols: Detailed Methodologies
To ensure the highest degree of reproducibility, the following detailed experimental protocols are provided. These are based on well-established procedures for similar chemical transformations and have been adapted for the synthesis of this compound.
Method 1: Williamson Ether Synthesis
This classical method for ether formation involves the reaction of a phenoxide ion with an alkyl halide in an Sₙ2 reaction.[1]
Materials and Reagents:
-
4-Hydroxybenzoic acid
-
Cyclohexyl bromide
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 4-hydroxybenzoic acid in anhydrous acetone.
-
Base Addition: Add 1.5 equivalents of anhydrous potassium carbonate to the solution. Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the potassium salt of 4-hydroxybenzoic acid.
-
Alkyl Halide Addition: Add 1.1 equivalents of cyclohexyl bromide dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white solid.
Method 2: Mitsunobu Reaction
The Mitsunobu reaction provides an alternative route to ethers from alcohols and acidic pronucleophiles under milder, non-basic conditions.[2][3]
Materials and Reagents:
-
4-Hydroxybenzoic acid
-
Cyclohexanol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 1.0 equivalent of 4-hydroxybenzoic acid and 1.5 equivalents of triphenylphosphine in anhydrous THF (10 volumes) in a round-bottom flask, add 1.2 equivalents of cyclohexanol.
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
DIAD Addition: Add 1.5 equivalents of diisopropyl azodicarboxylate (DIAD) dropwise to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-8 hours. The formation of a white precipitate of triphenylphosphine oxide is an indication of reaction progress. Monitor the reaction by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate or dichloromethane. Filter the solid triphenylphosphine oxide.
-
Extraction: Transfer the filtrate to a separatory funnel and wash successively with water, saturated aqueous NaHCO₃ solution (to remove unreacted 4-hydroxybenzoic acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford pure this compound.
Mandatory Visualization: Reaction Pathways and Validation Workflow
To visually represent the synthetic strategies and the validation process, the following diagrams are provided in the DOT language for Graphviz.
Caption: Williamson Ether Synthesis Workflow.
Caption: Mitsunobu Reaction Workflow.
Caption: Reproducibility Validation Workflow.
References
A Comparative Analysis of the Thermal Stability of 4-(Cycloalkoxy)benzoic Acids
For Immediate Release
Introduction
4-(Cycloalkoxy)benzoic acids are a class of organic molecules that feature a benzoic acid core functionalized with a cycloalkoxy group at the para position. The nature of the cycloalkyl ring is expected to influence the thermal properties of these compounds, an important consideration for their application in environments subject to thermal stress. This guide focuses on comparing the thermal stability of derivatives with varying cycloalkyl ring sizes: cyclopropyl, cyclobutyl, cyclopentyl, and cyclohexyl.
Quantitative Data on Thermal Properties
A key indicator of the thermal stability of a solid organic compound is its melting point. While a higher melting point does not always directly correlate with higher decomposition temperatures, it provides a preliminary measure of the stability of the crystal lattice. The table below summarizes the available melting point data for the 4-(cycloalkoxy)benzoic acids and, for comparative purposes, their linear alkoxy counterparts.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-(Cyclopropoxy)benzoic acid | C₁₀H₁₀O₃ | 178.18 | Data not available |
| 4-(Cyclobutoxy)benzoic acid | C₁₁H₁₂O₃ | 192.21 | Data not available |
| 4-(Cyclopentyloxy)benzoic acid | C₁₂H₁₄O₃ | 206.24 | Data not available |
| 4-(Cyclohexyloxy)benzoic acid | C₁₃H₁₆O₃ | 220.26 | 183 - 185[1] |
| For Comparison: | |||
| 4-Propoxybenzoic acid | C₁₀H₁₂O₃ | 180.20 | 146 - 148 |
| 4-Butoxybenzoic acid | C₁₁H₁₄O₃ | 194.23 | 147 - 150[2] |
| 4-Pentyloxybenzoic acid | C₁₂H₁₆O₃ | 208.25 | 126 - 128[3][4] |
| 4-Hexyloxybenzoic acid | C₁₃H₁₈O₃ | 222.28 | 104 - 106 |
Note: The absence of melting point data for the cyclopropoxy, cyclobutoxy, and cyclopentyloxy derivatives in readily available literature highlights a gap in the characterization of these compounds.
Discussion of Expected Thermal Stability Trends
The thermal stability of 4-(cycloalkoxy)benzoic acids is primarily determined by the strength of the ether linkage and the intermolecular forces in the crystalline state. The decomposition of such compounds at elevated temperatures is expected to initiate at the ether bond.
The stability of the cycloalkoxy group is influenced by the ring strain of the cycloalkane. Cyclopropane and cyclobutane are known to have significant ring strain due to the deviation of their bond angles from the ideal sp³ hybridization angle. This inherent strain may lower the activation energy for the cleavage of the C-O bond in the ether linkage, potentially leading to lower decomposition temperatures for 4-(cyclopropoxy)benzoic acid and 4-(cyclobutoxy)benzoic acid compared to their cyclopentyl and cyclohexyl counterparts. Cyclopentane has less ring strain, and cyclohexane is considered to be strain-free. Therefore, it is hypothesized that the thermal stability of the 4-(cycloalkoxy)benzoic acids will increase with the size of the cycloalkyl ring, in the order: cyclopropoxy < cyclobutoxy < cyclopentyloxy ≈ cyclohexyloxy.
Further experimental investigation using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is required to validate this hypothesis.
Experimental Protocols for Thermal Stability Analysis
To provide a comprehensive and objective comparison of the thermal stability of the 4-(cycloalkoxy)benzoic acids, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
4.1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the decomposition temperature and mass loss profile of the compounds.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the 4-(cycloalkoxy)benzoic acid into a tared TGA pan (alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Inert (Nitrogen or Argon) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the derivative of the TGA curve (DTG).
4.2. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point, enthalpy of fusion, and to observe any other thermal transitions.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the 4-(cycloalkoxy)benzoic acid into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: Inert (Nitrogen or Argon) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C for 5 minutes.
-
Ramp the temperature from 25 °C to a temperature approximately 50 °C above the expected melting point at a constant heating rate of 10 °C/min.
-
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the onset of melting and the peak melting temperature. The area under the melting peak is integrated to calculate the enthalpy of fusion.
Visualizing the Experimental Workflow
The logical flow of experiments to determine and compare the thermal stability of the 4-(cycloalkoxy)benzoic acids is depicted in the following diagram.
Caption: Experimental workflow for comparing the thermal stability of 4-(cycloalkoxy)benzoic acids.
Conclusion
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 4-N-BUTOXYBENZOIC ACID | 1498-96-0 [chemicalbook.com]
- 3. 4-(pentyloxy)benzoic acid, CAS No. 15872-41-0 - iChemical [ichemical.com]
- 4. 15872-41-0 CAS MSDS (4-Pentyloxybenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
assessing the impact of the cyclohexyl group on mesogenic properties
A comparative guide for researchers and drug development professionals on the impact of the cyclohexyl group on the properties of liquid crystals, supported by experimental data.
The deliberate engineering of molecular structure is paramount in the development of liquid crystalline materials with tailored properties for applications ranging from advanced display technologies to sophisticated drug delivery systems. Among the various structural modifications available to chemists, the incorporation of a cyclohexyl ring is a well-established strategy to fine-tune the mesogenic characteristics of a molecule. This guide provides a comparative analysis of the impact of the cyclohexyl group on mesogenic properties, drawing comparisons with aromatic phenyl rings and linear alkyl chains.
Influence on Mesophase Stability and Transition Temperatures
The introduction of a cyclohexyl ring into a mesogenic core structure significantly influences the material's transition temperatures, including the melting point (T_m) and the clearing point (T_c), the temperature at which the material transitions from the liquid crystalline phase to an isotropic liquid. The clearing point is a critical parameter as it defines the upper limit of the mesophase temperature range.
Generally, replacing a phenyl ring with a trans-1,4-disubstituted cyclohexane ring can lead to a decrease in the clearing point. This is often attributed to the reduced rigidity of the cyclohexane ring compared to the planar phenyl ring. However, the effect is not always straightforward and depends on the overall molecular architecture. In some systems, the presence of a cyclohexyl group can enhance nematic thermal stability. For instance, esters of trans-4-alkylcyclohexane-1-carboxylic acid have been shown to exhibit higher nematic-to-isotropic (N-I) transition temperatures than their corresponding benzoate esters.
The following table summarizes the transition temperatures for a series of cyanobiphenyl derivatives, illustrating the effect of different terminal groups on their mesogenic behavior.
| Compound ID | R Group | Melting Point (T_m) [°C] | Clearing Point (T_c) [°C] | Mesophase(s) |
| 1 | n-Pentyl (Alkyl) | 24.0 | 35.5 | Nematic |
| 2 | Phenyl | - | - | Non-mesogenic |
| 3 | Cyclohexyl | 96.0 | 222.0 | Nematic |
Data compiled from various sources.
As the data indicates, the substitution of a linear pentyl chain with a cyclohexyl group in the 4-alkyl-4'-cyanobiphenyl system leads to a dramatic increase in both the melting point and the clearing point, significantly broadening the nematic phase range. This highlights the profound impact of the bulky and rigid cyclohexyl group on stabilizing the liquid crystalline phase.
Experimental Methodologies for Characterizing Mesogenic Properties
The characterization of liquid crystalline materials and the determination of their transition temperatures are primarily accomplished through a combination of thermal analysis and optical microscopy.
Differential Scanning Calorimetry (DSC)
Principle: DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. Phase transitions in liquid crystals are accompanied by a change in enthalpy, which is detected as a peak in the DSC thermogram.
Experimental Protocol:
-
A small amount of the liquid crystal sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are placed in the DSC furnace.
-
A temperature program is initiated, typically involving heating and cooling cycles at a constant rate (e.g., 10 °C/min).
-
The heat flow to the sample is measured relative to the reference, and the data is plotted as a thermogram.
-
Endothermic peaks on heating correspond to transitions such as melting (crystal to liquid crystal or isotropic liquid) and clearing (liquid crystal to isotropic liquid). Exothermic peaks on cooling represent the reverse transitions. The peak onset temperature is typically taken as the transition temperature.
Polarized Optical Microscopy (POM)
Principle: POM is a vital technique for the identification and characterization of liquid crystalline phases. Liquid crystals are birefringent, meaning they have different refractive indices for light polarized in different directions. When a thin film of a liquid crystal is observed between crossed polarizers, it exhibits unique textures that are characteristic of the specific mesophase.
Experimental Protocol:
-
A small amount of the sample is placed on a clean glass slide and covered with a coverslip.
-
The slide is placed on a hot stage, which allows for precise temperature control.
-
The sample is observed through a polarizing microscope with the polarizers in a crossed position.
-
As the sample is heated and cooled, changes in the observed texture are noted.
-
The temperatures at which these textural changes occur are recorded as the phase transition temperatures.
-
Different mesophases (e.g., nematic, smectic A, smectic C) exhibit distinct and identifiable textures.
X-Ray Diffraction (XRD)
Principle: XRD is a powerful technique for determining the long-range positional order in a material. In liquid crystals, it is used to identify different smectic phases and to measure characteristic structural parameters, such as the smectic layer spacing.
Experimental Protocol:
-
The liquid crystal sample is loaded into a capillary tube or placed on a temperature-controlled sample holder.
-
A monochromatic X-ray beam is directed at the sample.
-
The scattered X-rays are detected at various angles.
-
The resulting diffraction pattern provides information about the molecular arrangement.
-
Sharp, layer-like reflections in the small-angle region are characteristic of smectic phases, and the position of these peaks can be used to calculate the layer thickness. A diffuse peak in the wide-angle region is indicative of the liquid-like order within the layers. Nematic phases show only diffuse scattering.
Visualizing the Impact: Structural Comparison and Experimental Workflow
To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate the structural differences between the substituent groups and a typical experimental workflow for characterizing mesogenic properties.
Caption: Structural comparison of terminal groups on a mesogenic core.
Caption: Experimental workflow for mesogenic property characterization.
Conclusion
The incorporation of a cyclohexyl group is a powerful tool for modifying the mesogenic properties of liquid crystals. Compared to linear alkyl chains, the cyclohexyl ring's rigidity and bulkiness can significantly enhance mesophase stability, leading to higher clearing points and broader liquid crystalline ranges. In comparison to the phenyl group, the non-planar nature of the cyclohexyl ring can disrupt intermolecular pi-pi stacking, which can either decrease or, in some specific molecular contexts, surprisingly increase mesophase stability. The precise effect is highly dependent on the overall molecular structure. A thorough characterization using techniques such as DSC, POM, and XRD is essential to fully understand the structure-property relationships and to design novel liquid crystalline materials with desired functionalities for advanced applications.
Introduction
4-(Cyclohexyloxy)benzoic acid is a cyclic compound belonging to the larger family of benzoic acid derivatives.[1] These compounds are of significant interest to the scientific community due to their diverse chemical properties and wide range of biological activities. Structurally, the presence of a benzoic acid core, a flexible cyclohexyloxy group, and a reactive carboxylic acid moiety makes them versatile building blocks for various applications, from drug development to material science.[1][2] This guide provides a comparative analysis of this compound and related compounds, focusing on their physicochemical properties, synthesis, and demonstrated biological activities, particularly in the realms of anticancer and anti-inflammatory research. We also explore their application in the development of advanced materials like liquid crystals.
Physicochemical Properties
The properties of benzoic acid derivatives can be significantly influenced by the nature and position of substituents on the aromatic ring. The cyclohexyloxy group in the title compound imparts specific characteristics compared to simpler alkyl or hydroxylated analogs. A summary of key physicochemical data for this compound and related compounds is presented below.
Table 1: Physicochemical Data of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|---|
| This compound | 139-61-7 | C₁₃H₁₆O₃ | 220.26 | 182 - 185 | 368.4 |
| 4-(trans-4-Propylcyclohexyl)benzoic acid | 65355-29-5 | C₁₆H₂₂O₂ | 246.35 | Not specified | Not specified |
| 4-(Cyclohex-2-en-1-yloxy)benzoic acid | 7355-51-3 | C₁₃H₁₄O₃ | 218.25 | Not specified | Not specified |
| 4-(Hexyloxy)benzoic acid | 1142-39-8 | C₁₃H₁₈O₃ | 222.28 | Not specified | Not specified |
| p-Hydroxybenzoic acid (PHBA) | 99-96-7 | C₇H₆O₃ | 138.12 | 216.2 | Not specified |
Data sourced from references[1][2][3][4][5][6].
Synthesis and Preparation
The synthesis of 4-(alkoxy)benzoic acids typically involves the Williamson ether synthesis, where a phenol is deprotonated to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide. For this compound, this would commonly involve the reaction of ethyl 4-hydroxybenzoate with a cyclohexyl halide, followed by hydrolysis of the ester to yield the carboxylic acid.
General Synthesis Workflow
Experimental Protocol: Synthesis of 4-Hexyloxybenzoic Acid
A representative protocol adapted from the synthesis of similar compounds involves the following steps[7]:
-
Reaction Setup: Ethyl 4-hydroxybenzoate is dissolved in a suitable solvent such as dimethylformamide (DMF) along with a base like potassium carbonate.
-
Alkylation: Bromohexane (or a corresponding cyclohexyl halide for the title compound) is added to the mixture. The reaction is heated (e.g., at 80-100°C) and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling, the reaction mixture is poured into water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated to yield the crude ester.
-
Hydrolysis: The resulting ester is dissolved in an alcohol-water mixture containing a strong base (e.g., NaOH or KOH) and heated under reflux to hydrolyze the ester to the carboxylic acid.
-
Purification: The reaction mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid product. The solid is then filtered, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.[8]
Biological Activities and Comparison
While specific data on this compound is limited, the broader class of benzoic acid derivatives exhibits significant biological activities. By comparing these analogs, we can infer the potential therapeutic applications of the title compound.
Anticancer Activity
Benzoic acid derivatives have emerged as promising anticancer agents, primarily through their ability to inhibit histone deacetylases (HDACs).[9][10] HDACs are enzymes that play a crucial role in gene expression, and their inhibition can reactivate tumor suppressor genes.
Table 2: Comparative Anticancer Activity of Benzoic Acid Derivatives
| Compound | Target/Mechanism | Cell Line | Key Finding | Reference |
|---|---|---|---|---|
| 3,4-Dihydroxybenzoic acid (DHBA) | HDAC Inhibition | HCT-116, HCT-15 | Showed superior HDAC inhibition compared to methoxy derivatives, leading to apoptosis. | [9] |
| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid | Apoptosis Induction, Caspase-3 Activation | MCF-7, MDA-MB-468 (Breast Cancer) | Significantly suppressed cell viability and induced G2/M cell-cycle arrest. | [11] |
| 4-Hydroxybenzoic acid derivatives | Proteostasis Network Modulation | Human Fibroblasts | Enhanced the activity of protein degradation systems (proteasome and lysosome). | [12] |
| 4-(Thiazol-5-yl)benzoic acid derivatives | Protein Kinase CK2 Inhibition | Not specified | A benzyloxy group at the 3-position maintained potent CK2 inhibitory activity. |[10] |
The studies suggest that hydroxylated benzoic acids are potent HDAC inhibitors.[9] The mechanism involves inducing histone hyperacetylation, which alters gene expression to favor cell cycle arrest and apoptosis.
Proposed Mechanism: HDAC Inhibition by Benzoic Acid Derivatives
Anti-inflammatory Activity
This compound is reported to have anti-inflammatory properties, attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in prostaglandin synthesis.[1] This mechanism is shared by many non-steroidal anti-inflammatory drugs (NSAIDs).
Table 3: Comparative Anti-inflammatory Activity
| Compound / Derivative | Model | Efficacy | Reference |
|---|---|---|---|
| p-Hydroxybenzoic acid (PHBA) | Carrageenan-induced paw edema (rat) | Comparable to Diclofenac Sodium | [5] |
| (Z)-3-(2-oxo-2-(p-tolyl)ethylidene)piperazin-2-one | Carrageenan-induced paw edema (rat) | Comparable to Diclofenac, with very low toxicity. | [13] |
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | LPS-induced inflammation (rat) | Significantly reduced inflammatory parameters, likely via COX-2 inhibition. | [14] |
| 2-Hydroxy-4-methoxy benzoic acid | CCl₄-induced hepatotoxicity (rat) | Attenuated liver damage via anti-inflammatory and antioxidant mechanisms. |[15] |
Mechanism of Action: COX Inhibition The primary anti-inflammatory mechanism for many benzoic acid derivatives involves blocking the cyclooxygenase (COX) pathway.
Other Applications: Liquid Crystals
The unique molecular architecture of compounds like 4-(trans-4-Propylcyclohexyl)benzoic acid, which combines a cyclohexyl ring, a benzene ring, and a carboxylic acid group, makes them vital intermediates for high-performance liquid crystals (LCs).[2] These molecules can self-assemble into ordered structures through intermolecular forces like hydrogen bonding.[16] The ability to form liquid crystals is crucial for their use in advanced display technologies, optical films, and flexible electronics.[2][16]
Key Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema Anti-inflammatory Assay
This is a standard in vivo model to screen for acute anti-inflammatory activity, as used for evaluating p-hydroxybenzoic acid.[5]
-
Animals: Wistar rats are typically used, fasted overnight before the experiment.
-
Grouping: Animals are divided into groups: a control group (vehicle), a positive control group (e.g., Diclofenac Sodium), and test groups receiving different doses of the compound.
-
Administration: The test compound or control is administered orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation.
-
Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Analysis: The percentage of edema inhibition is calculated for each group relative to the control group, allowing for a quantitative comparison of anti-inflammatory activity.[13]
Protocol 2: In Vitro Histone Deacetylase (HDAC) Inhibition Assay
This assay is used to determine the ability of a compound to inhibit HDAC enzymes, a key mechanism for anticancer activity.[9]
-
Enzyme and Substrate: A commercially available HDAC enzyme (e.g., HeLa nuclear extract) and a fluorogenic HDAC substrate are used.
-
Reaction Setup: The reaction is typically performed in a 96-well plate. The test compound (e.g., DHBA) is incubated with the HDAC enzyme in an assay buffer.
-
Initiation: The fluorogenic substrate is added to the wells to start the enzymatic reaction. A known HDAC inhibitor like Trichostatin A (TSA) is used as a positive control.
-
Development: After incubation (e.g., 30 minutes at 37°C), a developer solution is added. This solution stops the HDAC reaction and digests the deacetylated substrate, releasing a fluorophore.
-
Measurement: The fluorescence is measured using a microplate reader.
-
Analysis: The percentage of HDAC inhibition is calculated by comparing the fluorescence of the wells containing the test compound to the control wells.
Conclusion
This compound and its related compounds represent a versatile chemical scaffold with significant therapeutic and technological potential. Comparative analysis of its analogs reveals strong evidence for potential anticancer and anti-inflammatory activities, primarily through mechanisms like HDAC and COX inhibition, respectively. Furthermore, the structural features of these molecules make them valuable in material science for the development of liquid crystals. While more direct experimental data on this compound is needed to fully elucidate its specific activity profile, the existing literature on related benzoic acid derivatives provides a strong foundation for future research and development in this area.
References
- 1. biosynth.com [biosynth.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. chemscene.com [chemscene.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. 4-(Hexyloxy)benzoic acid | C13H18O3 | CID 70834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-(Cyclohexyloxy)benzoic Acid: A Guide for Laboratory Professionals
The proper disposal of 4-(Cyclohexyloxy)benzoic acid is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with local and national regulations, is paramount.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to be familiar with its potential hazards. While specific toxicological properties for this exact compound have not been thoroughly investigated, related benzoic acid derivatives can cause skin and eye irritation.[1][2] Prolonged or repeated exposure, particularly through inhalation of dust, may cause damage to organs such as the lungs.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][3][4]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and wear a lab coat or other protective clothing to prevent skin contact.[5]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable particulate filter (e.g., P2 type).[1][3][4]
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.[1]
Step-by-Step Disposal Procedure
Waste material containing this compound must be disposed of in accordance with national and local regulations.[1] It is generally classified as hazardous waste.
-
Containerization:
-
Leave the chemical in its original container whenever possible.[1]
-
If transferring to a new container, ensure it is properly labeled with the chemical name and associated hazards.
-
Do not mix with other waste materials.[1]
-
Keep the container tightly closed in a dry and well-ventilated area.[2][3][4][5]
-
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled hazardous waste container.
-
Handle uncleaned containers as you would the product itself.[1]
-
-
Disposal Route:
-
Dispose of the contents and container at an approved waste disposal plant.[1][2][3][4] This is typically achieved through high-temperature incineration.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Crucially, avoid releasing the chemical into the environment. [1] Do not dispose of it down the drain or in the regular trash.
Accidental Release and Spill Cleanup
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[5]
-
Control Dust: Avoid generating dust.[1]
-
Containment: Cover drains to prevent environmental release.[1]
-
Cleanup:
-
Decontamination: Wash any contaminated clothing before reuse.[1][3]
Summary of Hazard and Disposal Information
| Parameter | Information | Source |
| Primary Hazards | Skin irritation, serious eye damage, potential for organ damage through prolonged inhalation. | [1] |
| Personal Protective Equipment | Safety goggles/face shield, chemical-resistant gloves, protective clothing, respiratory protection (if dust is generated). | [1][3][4][5] |
| Handling Precautions | Work in a well-ventilated area (fume hood), avoid dust formation, do not eat, drink, or smoke when using. | [1][3] |
| Disposal Method | Dispose of as hazardous waste at an approved waste disposal plant. | [1][2][3][4] |
| Environmental Precautions | Avoid release to the environment; do not dispose of in drains or regular trash. | [1] |
| Spill Cleanup | Avoid generating dust, sweep up dry material, place in a labeled container for disposal. | [1][2][4][5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 4-(Cyclohexyloxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling 4-(Cyclohexyloxy)benzoic acid, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. Adherence to these guidelines is essential for ensuring laboratory safety.
Personal Protective Equipment (PPE)
A risk-based approach is mandatory when handling this compound. The following table summarizes the required PPE based on the potential routes of exposure.
| Exposure Route | Required PPE | Specifications and Rationale |
| Dermal (Skin) Contact | Chemical-resistant gloves | Use nitrile or neoprene gloves. Double gloving is recommended for procedures with a high risk of contamination. Change gloves immediately upon contamination.[1][2] |
| Chemical-resistant lab coat | A fully buttoned, long-sleeved lab coat is required to protect against splashes.[1] | |
| Full coverage clothing | Wear long pants and closed-toe shoes to ensure no skin is exposed.[1] | |
| Ocular (Eye) Contact | Safety goggles | ANSI Z87.1-compliant chemical splash goggles are mandatory to protect against splashes, vapors, and fine particles.[1] |
| Face shield | Wear a full-face shield over safety goggles when there is a significant risk of splashes, such as when handling larger quantities.[1][3] | |
| Inhalation | Chemical fume hood | All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to minimize inhalation risk.[1] |
| Respirator | Required when dusts are generated. Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation is experienced.[3] |
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.[1]
-
Cover the work surface within the fume hood with disposable absorbent liners.[1]
-
Assemble all necessary equipment (e.g., spatulas, weighing paper, vials) inside the hood before commencing work.[1]
-
Don all required PPE as specified in the table above.[1]
-
-
Weighing and Handling:
-
Post-Handling:
Disposal Plan:
All waste generated from handling this compound must be treated as hazardous chemical waste.[1]
-
Solid Waste: Collect all contaminated solid materials, including used PPE, weigh paper, and absorbent liners, in a dedicated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Collect unused solutions or rinsates in a sealed and properly labeled hazardous waste container.[1]
-
Container Disposal: Do not reuse empty containers. Dispose of them as hazardous waste.[6]
Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.
Workflow for Handling this compound
Caption: Safe handling workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. creativesafetysupply.com [creativesafetysupply.com]
- 4. chemicalds.com [chemicalds.com]
- 5. lookchem.com [lookchem.com]
- 6. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 7. redox.com [redox.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
